L-Theanine-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S)-2,3,3-trideuterio-2-(dideuterioamino)-5-(ethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1/i3D2,5D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATAGRPVKZEWHA-SMBMUFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])CC(=O)NCC)N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Theanine-d5: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, chemical properties, and analytical applications of the deuterated analog of L-Theanine.
Introduction
L-Theanine-d5 is the deuterium-labeled form of L-Theanine, a naturally occurring, non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis)[1]. L-Theanine itself is known for its calming and focusing effects, attributed to its ability to modulate neurotransmitter levels in the brain[2][3]. The incorporation of five deuterium (B1214612) atoms onto the ethyl group of the L-Theanine molecule makes this compound an invaluable tool in analytical and research settings, primarily serving as an internal standard for the accurate quantification of L-Theanine in various biological matrices and pharmaceutical formulations.[4][5] This guide provides a detailed overview of this compound, its chemical structure, synthesis, physicochemical properties, and its critical role in modern analytical methodologies.
Chemical Structure and Properties
This compound, chemically known as (2S)-2-amino-5-(ethylamino-d5)-5-oxopentanoic acid or N⁵-(ethyl-d5)-L-glutamine, possesses a molecular formula of C₇H₉D₅N₂O₃ and a molecular weight of approximately 179.23 g/mol [4]. The deuterium atoms are located on the ethyl group attached to the amide nitrogen, providing a stable isotopic label with a distinct mass shift from the unlabeled L-Theanine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its non-deuterated counterpart, L-Theanine, is presented in the table below. This data is essential for the development of analytical methods and for understanding the behavior of the compound in various experimental conditions.
| Property | This compound | L-Theanine |
| Molecular Formula | C₇H₉D₅N₂O₃[4] | C₇H₁₄N₂O₃[6] |
| Molecular Weight | 179.23 g/mol [4] | 174.20 g/mol [6] |
| CAS Number | 1217451-85-8[4] | 3081-61-6[6] |
| Appearance | White to off-white solid[4] | White crystalline powder[7] |
| Purity (HPLC) | ≥98% (typical)[4] | ≥98% (typical) |
| Isotopic Purity | ≥99 atom % D (typical)[8] | N/A |
| Melting Point | Not specified | 214-215 °C (decomposes)[7] |
| Solubility | Soluble in water | Soluble in water, insoluble in ethanol (B145695) and ether[7] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[4] | Stable for 2 years as supplied. Aqueous solutions can be stored at -20°C for up to 2 months.[5][7] |
Synthesis of this compound
The synthesis of this compound is not extensively detailed in publicly available literature; however, it can be logically inferred from the established synthesis routes of L-Theanine. The most common methods for synthesizing L-Theanine involve the reaction of L-glutamic acid or its derivatives with ethylamine (B1201723).[1][9] Therefore, the synthesis of this compound would logically involve the use of a deuterated ethylamine precursor, namely ethylamine-d5.
A plausible synthetic route would be the reaction of L-glutamic acid with ethylamine-d5. This reaction can be catalyzed by enzymes such as L-glutamate-ethylamine ligase (theanine synthetase) or through chemical synthesis methods. One chemical approach involves the dehydration of L-glutamic acid to L-pyroglutamic acid, followed by a ring-opening reaction with ethylamine-d5.[9]
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties closely mimic those of L-Theanine, ensuring similar extraction efficiency and ionization response, while its different mass allows for clear differentiation by the mass spectrometer.
Protocol: Quantification of L-Theanine in a Sample Matrix using LC-MS/MS with this compound as an Internal Standard
This protocol is based on established methodologies for the analysis of theanine in various samples.[5]
1. Materials and Reagents:
-
L-Theanine analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Sample matrix (e.g., plasma, beverage, or powdered supplement)
2. Preparation of Standard and Stock Solutions:
-
L-Theanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Theanine and dissolve it in 10 mL of deionized water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Theanine stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve covering the expected concentration range of the samples.
-
Working IS Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same solvent to a fixed concentration.
3. Sample Preparation:
-
For Liquid Samples (e.g., beverages, plasma):
-
To 100 µL of the sample, add 10 µL of the working IS solution (100 ng/mL).
-
Add 390 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
For Solid Samples (e.g., powdered supplements):
-
Accurately weigh approximately 100 mg of the homogenized powder.
-
Add a known volume of extraction solvent (e.g., 10 mL of 50:50 methanol:water).
-
Add a known amount of the working IS solution.
-
Vortex and sonicate for 30 minutes to ensure complete extraction.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate L-Theanine from matrix components (e.g., starting with 5% B, ramping to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Theanine: e.g., m/z 175.1 → 130.1
-
This compound: e.g., m/z 180.1 → 135.1
-
-
Optimize other MS parameters such as collision energy, cone voltage, and source temperature for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of L-Theanine to this compound against the concentration of the L-Theanine standards.
-
Determine the concentration of L-Theanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
This compound Chemical Structure
Caption: Chemical structure of this compound.
Workflow for Quantitative Analysis using an Internal Standard
Caption: General workflow for the quantification of L-Theanine using this compound as an internal standard.
Simplified Metabolic Pathway of L-Theanine
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. An LC-ESI/MS method for determining theanine in green tea dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethylamine - Wikipedia [en.wikipedia.org]
- 6. This compound (N-ethyl-d5) | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Separation and quantification of theanine enantiomers using high performance liquid chromatography coupled with chiral derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of L-Theanine-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of L-Theanine-d5. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document presents quantitative data in structured tables, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Core Physicochemical Properties
This compound, the deuterated analog of L-Theanine, is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision. Its physicochemical properties are crucial for method development, formulation, and interpreting experimental results. While some properties are determined experimentally for the deuterated form, others can be reasonably estimated from its non-deuterated counterpart, as the isotopic labeling of the ethyl group has a negligible effect on bulk properties like melting and boiling points.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉D₅N₂O₃ | [1] |
| Molecular Weight | 179.23 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 210-215 °C (decomposes) (for L-Theanine) | [2] |
| Boiling Point | Not available (decomposes) | |
| Solubility in Water | 150 mg/mL (with sonication and warming) | [3] |
| Solubility in Organic Solvents | Insoluble in alcohol and ether (for L-Theanine) | [2] |
Table 2: Isotopic and Analytical Properties of this compound
| Property | Value | Source |
| Isotopic Purity | ≥ 98 atom % D | |
| Chemical Purity (HPLC) | ≥ 99% | [1] |
| Mass Shift (M+n) | M+5 | |
| Primary Use | Internal standard for quantitative analysis | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication of experiments and the validation of results. This section outlines key experimental protocols relevant to the synthesis, purification, and analysis of this compound.
Synthesis of this compound
The chemical synthesis of this compound can be adapted from established methods for L-Theanine, primarily through the reaction of an L-glutamic acid derivative with a deuterated ethylamine (B1201723) source.[2] A common and effective route involves the use of L-pyrrolidone carboxylic acid (L-PCA), a cyclic derivative of L-glutamic acid.
Objective: To synthesize this compound from L-pyrrolidone carboxylic acid and ethyl-d5-amine (B107494).
Materials:
-
L-pyrrolidone carboxylic acid (L-PCA)
-
Ethyl-d5-amine hydrochloride (or ethyl-d5-amine)
-
Anhydrous ethanol
-
Triethylamine (B128534) (if using ethyl-d5-amine hydrochloride)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Preparation of Ethyl-d5-amine Free Base (if applicable): If starting with ethyl-d5-amine hydrochloride, dissolve it in a minimal amount of water and add an equimolar amount of a strong base like sodium hydroxide (B78521) to liberate the free amine. Extract the ethyl-d5-amine with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure. Caution: Ethylamine is volatile and flammable.
-
Reaction Setup: In a clean, dry reaction vessel, dissolve L-pyrrolidone carboxylic acid in anhydrous ethanol.
-
Addition of Ethyl-d5-amine: Add a molar excess (typically 2-3 equivalents) of ethyl-d5-amine to the L-PCA solution. If using the hydrochloride salt, add an equivalent of a non-nucleophilic base like triethylamine to neutralize the HCl.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for several hours to days, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess ethyl-d5-amine under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by recrystallization from an ethanol/water mixture or by ion-exchange chromatography.
Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for purifying amino acids like this compound from unreacted starting materials and byproducts.[3]
Objective: To purify crude this compound using cation-exchange chromatography.
Materials:
-
Crude this compound
-
Strong cation-exchange resin (e.g., Dowex 50W)
-
Hydrochloric acid (HCl) for regeneration and elution
-
Sodium hydroxide (NaOH) for neutralization
-
Chromatography column
-
pH meter
Procedure:
-
Resin Preparation: Pack a chromatography column with the cation-exchange resin. Wash the resin sequentially with water, 1 M HCl, water (until neutral), 1 M NaOH, and finally water (until neutral) to prepare it in the desired form (e.g., H⁺ form).
-
Sample Loading: Dissolve the crude this compound in deionized water and adjust the pH to be acidic (e.g., pH 2-3) to ensure the amine group is protonated. Load the solution onto the prepared column.
-
Washing: Wash the column with deionized water to remove any unbound impurities.
-
Elution: Elute the bound this compound from the resin using a gradient of increasing pH or ionic strength. A common method is to use a dilute solution of ammonia (B1221849) or a buffer with a pH above the isoelectric point of L-Theanine.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., LC-MS).
-
Isolation: Combine the pure fractions, neutralize if necessary, and remove the solvent under reduced pressure to obtain purified this compound.
Analysis by LC-MS/MS
LC-MS/MS is the most common analytical technique for the quantification of L-Theanine, where this compound serves as the internal standard.
Objective: To quantify L-Theanine in a sample using this compound as an internal standard by LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Procedure:
-
Standard and Sample Preparation: Prepare a series of calibration standards containing known concentrations of L-Theanine and a fixed concentration of this compound. Prepare the unknown samples and spike them with the same fixed concentration of this compound.
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
L-Theanine: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
-
This compound: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion (m/z).
-
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of L-Theanine to the peak area of this compound against the concentration of L-Theanine. Determine the concentration of L-Theanine in the unknown samples from this calibration curve.
Biological Signaling Pathways
L-Theanine is known to modulate several key signaling pathways in the brain and other tissues. As an isotopic analog, this compound is expected to interact with these pathways in the same manner as its non-deuterated counterpart. The primary use of this compound is as a tracer or internal standard to study the pharmacokinetics and metabolism of L-Theanine, which in turn affects these pathways.
Glutamate (B1630785) Receptor Signaling
L-Theanine is a structural analog of glutamate and can interact with glutamate receptors, including NMDA and AMPA receptors. This interaction is thought to be a primary mechanism for its neuroprotective and cognitive-enhancing effects.
AMPK Signaling Pathway
L-Theanine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis. This activation can influence glucose and lipid metabolism.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. L-Theanine has been found to influence this pathway, which can have implications for its potential anti-cancer and neuroprotective effects.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of L-Theanine using this compound as an internal standard.
This technical guide provides a foundational understanding of the physicochemical properties of this compound for its effective application in research and development. The provided data and protocols are intended to serve as a valuable resource for scientists working with this stable isotope-labeled compound.
References
L-Theanine-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Theanine-d5 is the deuterated form of L-Theanine, a naturally occurring amino acid found predominantly in tea leaves (Camellia sinensis). The incorporation of five deuterium (B1214612) atoms into the ethylamine (B1201723) moiety of the molecule makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of L-Theanine. This technical guide provides an in-depth overview of the core properties of this compound, its application in analytical methods, and a summary of the known biological activities and mechanisms of action of its non-deuterated counterpart, L-Theanine, which is the subject of extensive research for its neuroprotective and cognitive-enhancing properties.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1217451-85-8 | [1][2][3][4][5][6][7] |
| Molecular Weight | 179.23 g/mol | [1][6][7] |
| Molecular Formula | C₇H₉D₅N₂O₃ | [1][6][7] |
| Synonyms | Nγ-Ethyl-L-glutamine-d5, L-Glutamic Acid γ-(ethyl-d5) amide | [1] |
| Primary Application | Internal standard for quantitative analysis by LC-MS | [6] |
Analytical Methodologies Utilizing this compound
This compound is crucial for the accurate quantification of L-Theanine in various biological matrices and food products. Its use as an internal standard corrects for variations in sample preparation and instrument response.
Quantification of Theanine in Foods by LC-MS/MS
This method is applicable for the determination of theanine in tea beverages and other food products.
Experimental Protocol:
-
Equipment:
-
Liquid chromatograph/tandem mass spectrometer (LC-MS/MS)
-
Ion Source: Positive ion electrospray ionization (ESI+)
-
Column: Poroshell 120 EC-C18, 2.7 µm, 3.0 mm i.d. × 15 cm, or an equivalent product.[7]
-
-
Reagents:
-
Methanol, HPLC grade
-
Glacial acetic acid, reagent grade
-
Deionized water
-
Theanine, reference standard
-
Theanine-d5, internal standard[7]
-
-
Mobile Phase:
-
Solvent A: 0.1% glacial acetic acid in deionized water
-
Solvent B: Methanol[7]
-
-
Internal Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of deionized water to create a stock solution.
-
Dilute the stock solution with deionized water to a final concentration of 100 ng/mL.[7]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of L-Theanine in deionized water.
-
Create a series of standard solutions with concentrations ranging from 1 to 100 ng/mL, each containing the internal standard at a constant concentration (e.g., 20 ng/mL).[7]
-
-
Sample Preparation:
-
Homogenize the sample.
-
Accurately weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 30 mL of deionized water, mix thoroughly, and sonicate for 30 minutes.
-
Add deionized water to bring the volume to 50 mL.
-
Transfer 1 mL of the diluted sample and 1 mL of the internal standard solution into a 5 mL volumetric flask and dilute with deionized water.
-
Centrifuge at 3000 ×g for 10 minutes.
-
Filter the supernatant through a 0.22 μm membrane filter before injection into the LC-MS/MS system.[7]
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the prepared standard and sample solutions.
-
Monitor the appropriate mass transitions for L-Theanine and this compound.
-
Workflow for Theanine Quantification in Food Samples:
Caption: Workflow for the quantification of L-Theanine in food samples using this compound as an internal standard.
Biological Activity and Mechanisms of Action of L-Theanine
While this compound is primarily used as an analytical standard, the biological effects of its non-deuterated form, L-Theanine, are of significant interest to the scientific community. L-Theanine has been shown to possess neuroprotective, anxiolytic, and cognitive-enhancing properties.
Neuroprotective Effects
L-Theanine has demonstrated neuroprotective effects in various in vitro and in vivo models.
Experimental Protocol: Assessing Neuroprotection in Cell Culture
This protocol describes a general method for evaluating the protective effects of L-Theanine against neurotoxin-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).
-
Cell Culture:
-
Culture SH-SY5Y cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
Treatment:
-
Seed the cells in 96-well plates.
-
Pre-treat the cells with various concentrations of L-Theanine for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding a neurotoxin (e.g., rotenone, dieldrin, or Aβ1-42) to the culture medium.
-
Incubate for an additional period (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
-
Apoptosis Assay:
-
Assess apoptosis by methods such as DAPI staining to observe nuclear morphology or flow cytometry with Annexin V/Propidium Iodide staining.
-
-
Western Blot Analysis:
-
Analyze the expression of key proteins involved in apoptosis and cell survival signaling pathways (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Pharmacokinetics of L-Theanine in Rodents
Understanding the pharmacokinetic profile of L-Theanine is essential for designing preclinical and clinical studies.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animals:
-
Male Sprague-Dawley rats.
-
-
Drug Administration:
-
Administer L-Theanine orally (p.o.) or intraperitoneally (i.p.) at a defined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or via cardiac puncture at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of L-Theanine in plasma, using this compound as the internal standard.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Signaling Pathways Modulated by L-Theanine
L-Theanine exerts its effects by modulating several key signaling pathways involved in neuroprotection, inflammation, and neurotransmission.
Key Signaling Pathways:
-
Glutamate (B1630785) Receptor Signaling: L-Theanine is a structural analog of glutamate and can bind to glutamate receptors, including AMPA, kainate, and NMDA receptors, thereby modulating glutamatergic neurotransmission and protecting against excitotoxicity.[8][9][10][11]
-
Neurotransmitter Modulation: L-Theanine can increase the levels of inhibitory neurotransmitters such as GABA, as well as dopamine (B1211576) and serotonin (B10506) in the brain.[12]
-
PI3K/Akt/Nrf2 Pathway: L-Theanine has been shown to activate the PI3K/Akt signaling pathway, which in turn upregulates the transcription factor Nrf2, a master regulator of the antioxidant response.[13]
-
MAPK Pathway: L-Theanine can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.
-
Wnt/β-catenin Pathway: This pathway, crucial for neuronal development and synaptic plasticity, is also influenced by L-Theanine.
Diagram of L-Theanine's Neuroprotective Signaling Pathways:
Caption: Simplified diagram of L-Theanine's interaction with key neuroprotective signaling pathways.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of L-Theanine in research and quality control settings. The growing body of evidence on the neuroprotective and cognitive-enhancing effects of L-Theanine underscores the importance of such precise analytical methods. This guide provides a foundational understanding of this compound's properties and its application, alongside an overview of the biological mechanisms of L-Theanine that are of high interest to the drug development and scientific communities. Further research into the detailed molecular interactions and clinical efficacy of L-Theanine is warranted.
References
- 1. Effects of L-Theanine Administration on Stress-Related Symptoms and Cognitive Functions in Healthy Adults: A Randomized Controlled Trial [agris.fao.org]
- 2. Effects of L-Theanine Administration on Stress-Related Symptoms and Cognitive Functions in Healthy Adults: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drkumardiscovery.com [drkumardiscovery.com]
- 5. L-Theanine Regulates the Abundance of Amino Acid Transporters in Mice Duodenum and Jejunum via the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fda.gov.tw [fda.gov.tw]
- 8. Inhibitory Role of L-theanine, a Structural Analogue of Glutamate, against GluR5 Kainate Receptor and its Prospective Utility against Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-theanine administration results in neuroprotection and prevents glutamate receptor agonist-mediated injury in the rat model of cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Novel Theanine Complex, Mg-L-Theanine Improves Sleep Quality via Regulating Brain Electrochemical Activity [frontiersin.org]
- 11. L-Theanine reduces psychological and physiological stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-Theanine Ameliorates Obesity-Related Complications Induced by High-Fat Diet in Mice: Insights from Transcriptomics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Theanine attenuates oxidative damage induced by heat stress through the PI3K/AKT/Nrf2 signaling pathway in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
L-Theanine-d5 Analytical Standard: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercially available L-Theanine-d5 analytical standard. It is designed to assist researchers, scientists, and drug development professionals in selecting a suitable standard for their analytical needs and in developing robust analytical methods. This document outlines the key specifications from major commercial suppliers, details experimental protocols for its use as an internal standard, and illustrates the relevant signaling pathways of L-Theanine.
Commercial Suppliers and Product Specifications
This compound, a deuterated analog of L-Theanine, is a critical tool for the accurate quantification of L-Theanine in various matrices by mass spectrometry-based methods. Its use as an internal standard corrects for variations in sample preparation and instrument response. Several reputable suppliers offer this analytical standard. Below is a comparative summary of their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment |
| MedChemExpress | This compound | 1217451-85-8 | C₇H₉D₅N₂O₃ | 179.23 | 99.9% (HPLC)[1] | 99.5%[1] |
| LGC Standards | This compound (N-ethyl-d5) | 1217451-85-8 | C₇D₅H₉N₂O₃ | 179.228 | min 98% | 99 atom % D[2] |
| Sigma-Aldrich | L-Theanine-(ethyl-d5) | Not specified | C₇D₅H₉O₃N₂ | 179.23 | ≥98% (HPLC) | 98 atom % D |
Experimental Protocols
The use of this compound as an internal standard is prevalent in bioanalytical and food science research. The following protocols provide a framework for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for the extraction of L-Theanine from plasma samples prior to LC-MS/MS analysis.
-
Thaw Plasma Samples : Thaw frozen plasma samples on ice.
-
Prepare Spiking Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Spike Internal Standard : To 100 µL of plasma in a microcentrifuge tube, add a small volume (e.g., 10 µL) of the this compound stock solution to achieve a final concentration appropriate for the expected analyte concentration range.
-
Protein Precipitation : Add 3 volumes (300 µL) of ice-cold acetonitrile (B52724) or methanol to the plasma sample.
-
Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge : Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant : Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporate and Reconstitute : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analyze : The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analytical Method
This method provides a robust approach for the quantification of L-Theanine in prepared samples.[3]
-
Liquid Chromatography (LC)
-
Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions :
-
L-Theanine : m/z 175.1 → 130.1
-
This compound : m/z 180.1 → 135.1
-
-
Instrument Parameters : Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity of the parent and daughter ions for both L-Theanine and this compound.
-
L-Theanine Signaling Pathways
L-Theanine exerts its neurophysiological effects primarily through its interaction with the glutamate (B1630785) receptor system in the brain. As a structural analog of glutamate, it can modulate glutamatergic neurotransmission.
L-Theanine acts as an antagonist at both AMPA and NMDA glutamate receptors.[4] By blocking these receptors, it can inhibit excessive excitatory signaling, which is believed to contribute to its neuroprotective and calming effects.[4] The modulation of these receptors influences downstream signaling cascades involving key proteins such as CaMKII, ERK1/2, and CREB, which are critical for synaptic plasticity and cell survival.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of L-Theanine in a biological matrix using this compound as an internal standard.
This comprehensive guide provides essential information for researchers utilizing this compound. By understanding the available commercial standards, employing robust analytical methods, and appreciating the underlying biological pathways, scientists can confidently and accurately conduct their research in the fields of pharmacology, neuroscience, and drug development.
References
L-Theanine-d5 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of L-Theanine-d5 when used as an internal standard in quantitative bioanalysis, particularly within liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
The Principle of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that exhibits chemical and physical properties nearly identical to the analyte of interest but is isotopically distinct to be distinguishable by the mass spectrometer. Deuterated standards, such as this compound, are considered the "gold standard" for internal standards in bioanalysis.[1]
The core principle behind the use of a stable isotope-labeled internal standard is to provide a reliable reference for the analyte throughout the entire analytical process. This compound, being structurally almost identical to L-Theanine, co-elutes during chromatographic separation and experiences similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer's ion source.[1][2] By adding a known concentration of this compound to all samples, calibrators, and quality controls, any variability in sample preparation, injection volume, or ionization efficiency will affect both the analyte and the internal standard to the same degree. Consequently, the ratio of the analyte's response to the internal standard's response provides a normalized and accurate measure of the analyte's concentration.
Mechanism of Action of this compound
The five deuterium (B1214612) atoms in this compound increase its molecular weight by five mass units compared to the endogenous L-Theanine. This mass difference is the key to its function as an internal standard in mass spectrometry.
During LC-MS/MS analysis, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both L-Theanine and this compound. In positive electrospray ionization (ESI) mode, both compounds will be protonated to form their respective precursor ions, [M+H]+. These precursor ions are then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. The instrument specifically measures the intensity of these transitions.
The near-identical physicochemical properties of L-Theanine and this compound ensure that they behave similarly in the following stages:
-
Sample Preparation: Losses of the analyte during extraction, protein precipitation, or other clean-up steps will be mirrored by proportional losses of this compound.
-
Chromatography: Both compounds will have virtually the same retention time on the liquid chromatography column, ensuring they enter the mass spectrometer's ion source at the same time and are exposed to the same matrix components.
-
Ionization: The efficiency of ionization in the ESI source will be the same for both the analyte and the internal standard. Any matrix-induced ion suppression or enhancement will affect both compounds equally.
By calculating the ratio of the peak area of the L-Theanine MRM transition to the peak area of the this compound MRM transition, a normalized response is obtained. This ratio is then used to construct a calibration curve and determine the concentration of L-Theanine in unknown samples with high accuracy and precision.
Quantitative Data and Method Parameters
The following tables summarize typical quantitative data and method parameters for the analysis of L-Theanine using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Parameter | L-Theanine | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 175.0 | 180.0 |
| Product Ion (m/z) | 157.9 | 162.9 (inferred) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Note: The product ion for this compound is inferred based on the fragmentation of L-Theanine, which corresponds to the neutral loss of the ethyl group.
Table 2: Representative Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 10 - 2500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Table 3: Representative Method Validation Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 10 | < 15% | < 15% | ± 20% |
| Low QC | 30 | < 10% | < 10% | ± 15% |
| Mid QC | 300 | < 10% | < 10% | ± 15% |
| High QC | 2000 | < 10% | < 10% | ± 15% |
Experimental Protocols
The following is a detailed methodology for a typical bioanalytical experiment for the quantification of L-Theanine in rat plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of rat plasma sample, calibrator, or quality control.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX HILIC Plus (100 mm × 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min (90% B), 1-5 min (90-10% B), 5-7 min (10% B), 7-7.1 min (10-90% B), 7.1-10 min (90% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Setting |
| Mass Spectrometer | Sciex Triple Quad 5500 or equivalent |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 550 °C |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Heater Gas) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Visualizations
Caption: Mechanism of action of this compound as an internal standard.
Caption: Experimental workflow for bioanalysis of L-Theanine.
Caption: MRM transitions for L-Theanine and this compound.
References
The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and metabolomics, the demand for the utmost accuracy and precision is non-negotiable. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the premier analytical technique for its sensitivity and selectivity. However, the inherent variability in sample preparation, matrix effects, and instrument response can compromise the integrity of quantitative data. To surmount these challenges, the use of stable isotope-labeled internal standards, with a particular emphasis on deuterated standards, has become the undisputed gold standard.
This technical guide provides a comprehensive exploration of the core principles, practical applications, and critical considerations for the effective implementation of deuterated standards in mass spectrometry. Through detailed experimental protocols, comparative quantitative data, and visual workflows, this document serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to achieve the highest caliber of quantitative analysis.
The Core Principle: Isotope Dilution Mass Spectrometry
The power of deuterated standards is harnessed through the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a synthetic version of the analyte of interest where one or more hydrogen atoms have been judiciously replaced by deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen. This subtle increase in mass allows the mass spectrometer to differentiate between the endogenous analyte and the deuterated internal standard. Crucially, their physicochemical properties remain nearly identical, ensuring they behave in a parallel manner throughout the entire analytical workflow.
By introducing a precisely known quantity of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect surrogate for the analyte. Any loss of the analyte during extraction, sample handling, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.
Advantages of Employing Deuterated Internal Standards
The adoption of deuterated internal standards offers a multitude of advantages over the use of structural analogs or other non-isotopically labeled standards:
-
Correction for Matrix Effects : Biological matrices are complex environments that can significantly suppress or enhance the ionization of an analyte, leading to inaccurate measurements. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.
-
Compensation for Sample Preparation Variability : Losses during multi-step sample preparation procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are a common source of error. A deuterated standard, added at the outset, accounts for these losses.
-
Improved Assay Robustness and Throughput : By minimizing variability, methods employing deuterated standards are more robust and less prone to failure, leading to higher sample throughput.
-
Enhanced Accuracy and Precision : The ability to correct for multiple sources of analytical error results in a significant improvement in the accuracy and precision of the quantitative data, which is critical for regulatory submissions and confident decision-making in drug development.
Data Presentation: A Comparative Analysis of Internal Standards
The superior performance of deuterated internal standards over non-deuterated (analog) internal standards is well-documented. The following tables summarize quantitative data from validation studies of various analytical methods, highlighting the enhanced accuracy and precision achieved with deuterated standards.
Table 1: Comparison of Accuracy and Precision for the Quantification of an Immunosuppressant Drug
| Internal Standard Type | QC Level | Mean Accuracy (%) | Precision (%CV) |
| Deuterated (SIL-IS) | Low | 100.3 | 7.6 |
| Medium | 99.5 | 6.8 | |
| High | 101.2 | 5.9 | |
| Analog (Non-Deuterated) | Low | 96.8 | 8.6 |
| Medium | 95.2 | 9.1 | |
| High | 97.5 | 8.2 |
Data synthesized from a comparative study on immunosuppressant quantification.[1]
Table 2: Matrix Effect Comparison for a Pharmaceutical Compound in Human Plasma
| Internal Standard Type | Matrix Lots (n=6) | Analyte Peak Area (%CV) | IS Peak Area (%CV) | IS-Normalized Response (%CV) |
| Deuterated (SIL-IS) | 1-6 | 18.5 | 17.9 | 3.8 |
| Analog (Non-Deuterated) | 1-6 | 19.2 | 12.1 | 15.7 |
Illustrative data demonstrating the superior correction for matrix variability by a deuterated internal standard.
Experimental Protocols
The successful implementation of deuterated standards requires meticulous attention to experimental detail. Below are detailed methodologies for key experiments in a typical bioanalytical workflow.
Protocol 1: Bioanalytical Method Validation for a Small Molecule Drug in Human Plasma
This protocol outlines the essential steps for validating an LC-MS/MS method for the quantification of a small molecule drug in human plasma using a deuterated internal standard, in accordance with regulatory guidelines.
1. Reagent and Standard Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking blank human plasma with the analyte stock solution to cover the desired concentration range. Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration in the appropriate solvent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure co-elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in QC and unknown samples from the calibration curve.
Protocol 2: Stable Isotope Labeling in Cell Culture for Metabolic Flux Analysis
This protocol describes a general procedure for using a deuterated tracer (e.g., deuterated glucose) to investigate metabolic pathways in cultured cells.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).
-
Replace the medium with a custom medium containing the deuterated metabolic tracer (e.g., [U-²H]-glucose) and dialyzed fetal bovine serum to minimize interference from unlabeled metabolites.
-
Incubate the cells for a specified time course to allow for the uptake and metabolism of the labeled substrate.
2. Metabolite Extraction:
-
Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water) to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Analyze the metabolite extract using an LC-MS/MS method optimized for the separation and detection of the target metabolites.
-
Acquire data in full scan mode or using MRM to monitor the mass isotopologue distribution of the metabolites of interest.
4. Data Analysis:
-
Correct the raw mass isotopologue distribution data for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of the deuterated label in each metabolite pool.
-
Use metabolic flux analysis software to model the data and quantify the rates (fluxes) through different metabolic pathways.
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows and logical relationships described in this guide.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Logical relationship illustrating how deuterated standards compensate for analytical variability.
Caption: Simplified metabolic pathway illustrating the tracing of a deuterated glucose label through glycolysis and the TCA cycle.
References
An In-depth Technical Guide to the Stability and Storage of L-Theanine-d5 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Theanine-d5 powder. The information herein is collated from publicly available data sheets and scientific literature to ensure researchers, scientists, and drug development professionals can maintain the integrity and purity of this isotopically labeled compound for accurate and reproducible experimental outcomes.
Overview of this compound
This compound is a deuterated form of L-Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis). In this compound, five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and as a tracer in metabolic studies[1][]. The stability of the C-D bond is generally greater than the C-H bond, which can sometimes lead to increased metabolic stability, a phenomenon known as the kinetic isotope effect[3][4][5].
Stability of this compound Powder
The stability of this compound powder is crucial for its use as a reference standard and in various research applications. Stability is influenced by temperature, moisture, and light.
Quantitative Stability Data
The following table summarizes the stability of this compound powder under different storage conditions as indicated by various suppliers.
| Storage Condition | Duration | Stability/Shelf Life | Source |
| Powder | |||
| -20°C | 3 years | Stable | [6] |
| 4°C | 2 years | Stable | [6] |
| 2-8°C | 2 years | Stable | [7] |
| Room Temperature | Not specified | Stable | [8] |
| In Solvent | |||
| -80°C | 6 months | Stable | [1][6] |
| -20°C | 1 month | Stable | [1][6] |
Note: "In Solvent" stability may vary depending on the solvent used. It is recommended to use fresh solutions. For aqueous solutions of L-Theanine, it is not recommended to store them for more than one day[9].
Factors Affecting Stability
Several factors can influence the stability of L-Theanine and its deuterated analogue:
-
pH: L-Theanine is susceptible to acid-catalyzed hydrolysis, where the amide bond is cleaved to form L-glutamic acid and ethylamine[10]. This degradation is more pronounced in highly acidic conditions (pH < 3)[10]. Basic conditions (pH 11) also lead to a greater amount of hydrolysis[7].
-
Temperature: Higher temperatures accelerate the degradation of L-Theanine[10].
-
Moisture: As a powder, it is important to protect this compound from moisture to prevent hydrolysis. Certificates of Analysis for L-Theanine often specify a low percentage for loss on drying[11].
-
Light: While not extensively documented for this compound specifically, it is general good practice to protect chemical compounds from light to prevent photolytic degradation. Storage in light-resistant containers is recommended[12].
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound powder, the following storage conditions are recommended:
-
Temperature: For long-term storage, it is recommended to keep the powder at -20°C[6]. Storage at 2-8°C is also acceptable for a shorter duration[7].
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air[12].
-
Light: Keep in a light-resistant container[12].
Experimental Protocols for Stability Assessment
While specific, detailed experimental protocols for the stability testing of this compound are not publicly available, a general workflow for assessing the stability of deuterated compounds can be outlined. This typically involves subjecting the compound to various stress conditions and analyzing its purity over time.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways. These studies involve exposing the compound to conditions more severe than accelerated storage.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in various media.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C)[3].
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate[3].
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and incubate[3].
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C)[3].
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber[3].
-
-
Time Points: Collect samples at various time points for each condition.
-
Analysis: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection. Quantify the amount of the parent compound remaining and identify any major degradation products[3].
-
Characterization of Degradants: Use high-resolution MS/MS and NMR to elucidate the structures of the degradation products[3].
Long-Term and Accelerated Stability Studies
These studies are performed to determine the shelf-life of the product under recommended storage conditions.
Methodology:
-
Sample Storage: Store this compound powder at the recommended long-term storage condition (e.g., -20°C) and at accelerated conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: At each time point, test the samples for appearance, purity (by HPLC), and other relevant specifications as per the Certificate of Analysis.
Visualizations
Degradation Pathway of L-Theanine
The primary degradation pathway for L-Theanine under hydrolytic stress is the cleavage of the amide bond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fda.gov [fda.gov]
- 8. This compound (N-ethyl-d5) | LGC Standards [lgcstandards.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. preprints.org [preprints.org]
- 11. scribd.com [scribd.com]
- 12. cdn.cmer.com [cdn.cmer.com]
Solubility Profile of L-Theanine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of L-Theanine-d5, a deuterated isotopologue of L-Theanine. The information herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies, and a visual representation of the solubility determination process. While specific quantitative data for this compound in a wide range of solvents is limited in publicly available literature, this guide compiles the most relevant information for both the deuterated and non-deuterated forms to serve as a valuable resource.
Introduction to this compound and Solubility
L-Theanine, an amino acid analogue of L-glutamate, is a compound of significant interest for its potential neurological effects. This compound is its deuterated form, where five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612). This isotopic labeling is frequently used in pharmacokinetic and metabolic studies to trace the molecule's fate in biological systems.
Solubility is a critical physicochemical property that influences a compound's bioavailability, formulation, and in-vitro testing. While the isotopic substitution in this compound is not expected to drastically alter its fundamental chemical properties, minor differences in solubility compared to its non-deuterated counterpart can occur due to the subtle effects of deuterium on intermolecular interactions, such as hydrogen bonding. Therefore, while data for L-Theanine is a useful surrogate, direct measurement for this compound is preferred for the highest accuracy.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for both this compound and its non-deuterated form, L-Theanine.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature | Solubility | Method | Notes |
| Water | Not Specified | 150 mg/mL | Not Specified | Requires sonication and warming to achieve this concentration.[1] |
Table 2: Quantitative and Qualitative Solubility of L-Theanine (Non-deuterated)
| Solvent | Temperature | Solubility | Method | Notes |
| Water | Not Specified | Up to 20 mg/mL | Not Specified | [2][3] |
| Water | 0 °C | ~385 mg/mL (1 part in 2.6 parts water) | Not Specified | Calculated from "soluble in 2.6 parts water".[4] |
| Water | 100 °C | ~556 mg/mL (1 part in 1.8 parts water) | Not Specified | Calculated from "soluble in 1.8 parts water".[4] |
| PBS (pH 7.2) | Not Specified | ~10 mg/mL | Not Specified | [5] |
| Ethanol | Not Specified | Insoluble | Not Specified | [4] |
| Ether | Not Specified | Insoluble | Not Specified | [4] |
| Water/Methanol Mixtures | 278.15 K - 313.15 K | Data not retrieved, but studied | Equilibrium Method | [2][6] |
| Water/Ethanol Mixtures | 278.15 K - 313.15 K | Data not retrieved, but studied | Equilibrium Method | [2][6] |
| Water/Acetone Mixtures | 278.15 K - 313.15 K | Data not retrieved, but studied | Equilibrium Method | [2][6] |
Experimental Protocols for Solubility Determination
The determination of thermodynamic solubility is a fundamental procedure in drug development. The "gold standard" for this is the Saturation Shake-Flask Method .
Principle
An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.
Detailed Methodology
-
Preparation:
-
An excess of this compound is added to a known volume of the test solvent in a sealed container (e.g., a glass vial or flask). It is crucial to add enough solid to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
The container is agitated at a constant temperature for a predetermined period. This is typically done using an orbital shaker or a vortex mixer.
-
The time required to reach equilibrium can vary depending on the compound and solvent but is often in the range of 24 to 72 hours. Preliminary studies may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially inflating the measured solubility.
-
Common methods for phase separation include centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).
-
-
Quantification:
-
The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method.
-
High-Performance Liquid Chromatography (HPLC) is a widely used and accurate technique for this purpose. A calibration curve is generated using standard solutions of this compound at known concentrations to ensure precise quantification.
-
-
Data Reporting:
-
The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
References
Methodological & Application
Application Notes and Protocols for the Quantification of L-Theanine using L-Theanine-d5 as an Internal Standard by LC-MS
Introduction
L-Theanine, a non-protein amino acid predominantly found in tea leaves (Camellia sinensis), is of significant interest to the pharmaceutical, food, and beverage industries due to its reported anxiolytic and relaxation-promoting properties without sedative effects.[1][2] Accurate and robust quantification of L-Theanine in various matrices is crucial for quality control, pharmacokinetic studies, and product development.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the selective and sensitive quantification of small molecules like L-Theanine.[3][4] The use of a stable isotope-labeled internal standard, such as L-Theanine-d5, is the gold standard for quantitative LC-MS analysis.[4][5] This internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects that can lead to ionization suppression or enhancement.[4] This application note provides a detailed protocol for the quantification of L-Theanine in various sample matrices using this compound as an internal standard with LC-ESI/MS.
Principle
This method utilizes liquid chromatography to separate L-Theanine from other matrix components. The separated analyte is then introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ion mode. Quantification is achieved by isotope dilution using this compound as the internal standard.[3][4] The concentration of L-Theanine in a sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
L-Theanine (≥98% purity)
-
This compound (≥98% purity)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate (B84403) buffer (25 mmol/L, pH 7)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade, optional for mobile phase modification)
-
Syringe filters (0.45 µm, cellulose (B213188) acetate)
Experimental Protocols
Standard Solution Preparation
-
L-Theanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Theanine and dissolve it in 10 mL of a solution containing 60% 25 mmol/L aqueous phosphate buffer (pH 7) and 40% methanol.[4]
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same phosphate buffer/methanol solution.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the L-Theanine stock solution with the phosphate buffer/methanol solution.
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of the L-Theanine working solutions into the appropriate blank matrix. Add a fixed amount of the this compound internal standard solution to each calibration standard.
Sample Preparation (Example: Green Tea Dietary Supplements)
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add a known volume of the extraction solvent (60% 25 mmol/L aqueous phosphate buffer, pH 7, and 40% methanol).[4]
-
Add a precise volume of the this compound internal standard working solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 6,000 rpm for 10 minutes.[4]
-
Filter the supernatant through a 0.45 µm cellulose acetate (B1210297) syringe filter directly into an LC vial for analysis.[4]
LC-MS/MS Method
The following parameters are based on a typical LC-ESI/MS method and may require optimization for specific instruments.[4]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (optional) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (optional) |
| Gradient | A linear gradient can be employed to elute L-Theanine and wash the column of less polar components. For example, starting with 100% A and gradually increasing the percentage of B.[4] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 5-10 µL |
| Column Temperature | 25 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ions (SIM) | m/z 175 for L-Theanine ([M+H]+)[4] |
| m/z 180 for this compound ([M+H]+)[4] | |
| Fragmentor Voltage | 80 V[4] |
| Drying Gas Flow | 9 L/min[4] |
| Drying Gas Temperature | 350 °C[4] |
| Nebulizer Pressure | 40 psi[4] |
| Capillary Voltage | 3,000 V[4] |
Data Analysis and Quantification
-
Integrate the peak areas for L-Theanine (m/z 175) and this compound (m/z 180).
-
Calculate the peak area ratio of L-Theanine to this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-Theanine in the samples by interpolating their peak area ratios from the calibration curve.
Method Validation Data
The following table summarizes typical validation parameters for this method.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (ng on-column) | 0.18 to 357 ng[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng |
| Limit of Quantification (LOQ) | 1.5 ng |
| Precision | Excellent measurement precision has been reported.[4] |
| Accuracy | High accuracy with recoveries typically between 97% and 103%.[6] |
Visualizations
Caption: Experimental workflow for L-Theanine quantification.
Caption: Logical relationship of analytical validation.
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of L-Theanine by LC-MS.[3][4] This approach effectively mitigates matrix effects and other sources of analytical variability, making it suitable for a wide range of applications in research, quality control, and clinical studies. The detailed protocol and validation data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. L-Theanine: properties, synthesis and isolation from tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-ESI/MS Method for Determining Theanine in Green Tea Dietary Supplements | NIST [nist.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Separation and quantification of theanine enantiomers using high performance liquid chromatography coupled with chiral derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of L-Theanine in Human Plasma using L-Theanine-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), is of significant interest in the pharmaceutical and nutraceutical industries due to its potential psychoactive properties, including stress reduction and cognitive enhancement. Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, bioavailability assessments, and clinical trials involving L-theanine. This document provides a detailed protocol for the quantitative analysis of L-theanine in human plasma using a stable isotope-labeled internal standard, L-Theanine-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
This method employs protein precipitation for sample cleanup, followed by chromatographic separation of L-theanine and its deuterated internal standard, this compound, on a HILIC column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of this validated bioanalytical method.
Table 1: Calibration Curve
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| L-Theanine | 5 - 2000 | Linear, 1/x² weighting | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low QC | 15 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| Medium QC | 200 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| High QC | 1600 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| L-Theanine | Low | 92.5 | 95.8 |
| High | 95.1 | 97.2 | |
| This compound | - | 93.8 | 96.5 |
Experimental Protocols
Materials and Reagents
-
L-Theanine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of L-theanine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the L-theanine stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 4: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC System |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in 95:5 (v/v) Acetonitrile:Water with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium formate in 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid |
| Gradient | 0-0.5 min (100% A), 0.5-3.0 min (100-50% A), 3.0-4.0 min (50% A), 4.1-5.0 min (100% A) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 5: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 6 |
Table 6: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| L-Theanine | 175.1 | 130.1 | 100 | 15 |
| This compound | 180.1 | 130.1 | 100 | 15 |
Note: Collision energy should be optimized for the specific instrument used.
Visualizations
Caption: Experimental workflow for plasma sample preparation.
Caption: LC-MS/MS analysis workflow.
Caption: Simplified metabolic pathway of L-Theanine.
Application Note: Quantification of L-Theanine in Tea Extracts Using a Stable Isotope Dilution LC-MS/MS Method
Abstract
This application note presents a robust and sensitive method for the accurate quantification of L-Theanine in various tea extracts. The methodology utilizes a stable isotope-labeled internal standard, L-Theanine-d5, coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of an internal standard that co-elutes with the analyte of interest allows for precise correction of matrix effects and variations in instrument response, ensuring high accuracy and reproducibility. This protocol is designed for researchers, scientists, and professionals in the drug development and food science industries who require reliable quantification of L-Theanine in complex matrices.
Introduction
L-Theanine, a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), is of significant interest due to its various physiological effects, including promoting relaxation, improving cognitive function, and reducing stress.[1] Accurate quantification of L-Theanine is crucial for the quality control of tea products, standardization of botanical extracts for dietary supplements, and in pharmacokinetic studies.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of L-Theanine.[2][3] However, the complex matrix of tea extracts can lead to ion suppression or enhancement, affecting the accuracy of quantification. To overcome these challenges, a stable isotope dilution assay (SIDA) is the gold standard. This method employs a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard (IS).[2] Since this compound has nearly identical physicochemical properties to L-Theanine, it co-elutes and experiences similar matrix effects and ionization efficiencies, providing a reliable basis for accurate quantification.[2]
This application note provides a detailed protocol for the extraction and subsequent UPLC-MS/MS analysis of L-Theanine in tea extracts using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
L-Theanine analytical standard (≥98% purity)
-
This compound (N-ethyl-d5) internal standard (≥98% purity)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Dry tea leaf samples (e.g., green tea, black tea)
-
0.22 µm syringe filters (e.g., PVDF or nylon)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of L-Theanine and this compound into separate 10 mL volumetric flasks.
-
Dissolve in LC-MS grade water to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the L-Theanine primary stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
-
Sample Preparation: Extraction of L-Theanine from Tea Leaves
-
Accurately weigh 100 mg of finely ground dry tea leaves into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of hot water (80°C).
-
Vortex for 30 seconds.
-
Sonicate in a water bath for 30 minutes at 60°C.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 100 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 800 µL of acetonitrile to precipitate proteins and other macromolecules.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 5 | 95 |
| 1.0 | 5 | 95 |
| 5.0 | 50 | 50 |
| 5.1 | 5 | 95 |
| 7.0 | 5 | 95 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following MRM transitions were optimized for the quantification and confirmation of L-Theanine and this compound.
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| L-Theanine (Quantifier) | 175.1 | 130.1 | 0.1 | 25 | 15 |
| L-Theanine (Qualifier) | 175.1 | 84.1 | 0.1 | 25 | 20 |
| This compound (Internal Standard) | 180.1 | 135.1 | 0.1 | 25 | 15 |
Data Presentation and Analysis
A calibration curve is constructed by plotting the peak area ratio of the L-Theanine quantifier MRM transition to the this compound MRM transition against the concentration of the L-Theanine working standard solutions. The concentration of L-Theanine in the tea extracts is then determined from this calibration curve.
Table 3: Quantitative Data Summary (Example)
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| L-Theanine | ~ 2.8 | 175.1 | 130.1 (Quantifier) | 25 | 15 |
| 175.1 | 84.1 (Qualifier) | 25 | 20 |
| this compound | ~ 2.8 | 180.1 | 135.1 | 25 | 15 |
Visualizations
Caption: Experimental workflow for L-Theanine quantification.
Caption: Principle of stable isotope dilution for accurate quantification.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a highly selective, sensitive, and accurate means for the quantification of L-Theanine in tea extracts. The incorporation of this compound as an internal standard effectively mitigates matrix-induced inaccuracies, making this protocol suitable for routine quality control and research applications. The provided experimental workflow and data tables offer a clear guide for implementation in analytical laboratories.
References
Application Notes and Protocols for L-Theanine-d5 in Pharmacokinetic Studies of L-Theanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), is of significant interest for its potential health benefits, including anxiolytic and cognitive-enhancing effects.[1][2] To rigorously evaluate its efficacy and safety, a thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is essential. Pharmacokinetic studies are crucial in determining dosing regimens and understanding the therapeutic window of a compound.
The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical techniques, particularly for liquid chromatography-mass spectrometry (LC-MS/MS), ensuring high precision and accuracy.[3] L-Theanine-d5, a deuterated analog of L-Theanine, serves as an ideal internal standard for the quantitative analysis of L-Theanine in biological matrices. Its chemical and physical properties are nearly identical to L-Theanine, but it is distinguishable by its higher mass. This allows for the correction of variability during sample preparation and analysis, leading to reliable and reproducible pharmacokinetic data.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of L-Theanine.
Rationale for using this compound as an Internal Standard
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis for several reasons:[3][4][5]
-
Similar Physicochemical Properties: this compound and L-Theanine exhibit nearly identical chromatographic retention times and ionization efficiencies in mass spectrometry.
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the internal standard is affected by the matrix in the same way as the analyte, it effectively normalizes these variations.[3]
-
Compensation for Sample Preparation Variability: Losses during extraction, handling, and injection are accounted for, as both the analyte and the internal standard are subject to the same procedural variations.[3]
Caption: Logical workflow for using this compound as an internal standard.
Quantitative Data from Preclinical Pharmacokinetic Studies
The following tables summarize pharmacokinetic parameters of L-Theanine from preclinical studies in rodents. These values can serve as a reference for designing new studies.
Table 1: Pharmacokinetic Parameters of L-Theanine in Mice after a Single Administration [6]
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (mg/mL·min) | Bioavailability (%) |
| Oral | 100 | 82.1 | 15 | 4.02 ± 0.39 | 65.22 |
| Oral | 400 | 413.1 | 15 | 22.05 ± 1.88 | 67.29 |
| Oral | 1000 | 906.4 | 17.5 | 60.34 ± 7.27 | 74.14 |
| Intravenous (Tail Vein) | 100 | 253.04 (C0) | - | 6.17 ± 0.72 | - |
| Intravenous (Tail Vein) | 400 | 1078.13 (C0) | - | 32.77 ± 1.53 | - |
| Intravenous (Tail Vein) | 1000 | 2290.30 (C0) | - | 81.39 ± 8.20 | - |
C0 represents the initial concentration after intravenous administration.
Table 2: Pharmacokinetic Parameters of L-Theanine in Rats after a Single Oral Administration [1][7]
| Enantiomer | Dose (g/kg) | Cmax (µg/mL) | Tmax (h) |
| L-Theanine | 0.5 | ~15 | ~0.5 |
| D-Theanine | 0.5 | ~2 | ~0.5 |
| D,L-Theanine (racemic) | 1.0 | ~10 (L-form), ~1.5 (D-form) | ~0.5 |
Experimental Protocols
Animal Study Protocol for Oral Pharmacokinetics of L-Theanine in Rats
This protocol outlines a typical procedure for an oral pharmacokinetic study in rats.
a. Animal Model:
-
Sex: Male and/or female
-
Weight: 200-250 g
-
Housing: Housed individually in cages under controlled conditions (25 ± 3°C, 12-h light/dark cycle) with free access to food and water.[8]
-
Acclimatization: Acclimatize animals for at least 3 days prior to the experiment.[8]
b. Dosing:
-
Fasting: Fast animals overnight (approximately 12-14 hours) before dosing, with water available ad libitum.[7]
-
Formulation: Dissolve L-Theanine in a suitable vehicle (e.g., 0.9% NaCl solution).[8]
-
Administration: Administer L-Theanine solution orally via gavage at the desired dose (e.g., 10-100 mg/kg).[8][9]
c. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of L-Theanine in Plasma
This protocol describes a sensitive and robust method for quantifying L-Theanine in plasma using this compound as an internal standard.
a. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Agilent ZORBAX HILIC Plus) is often used for retaining the polar L-Theanine.[9]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Theanine: m/z 175.0 → 157.9[9] or other optimized fragment ions.
-
This compound: The precursor ion will be 5 Daltons higher (m/z 180.0), and the product ion will also be shifted accordingly. The exact transition should be optimized by direct infusion of the standard.
-
c. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Caption: Experimental workflow for a pharmacokinetic study of L-Theanine.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the pharmacokinetic evaluation of L-Theanine. The detailed protocols and reference data presented in these application notes serve as a valuable resource for researchers in pharmacology, drug development, and natural product chemistry, facilitating accurate and reproducible studies to further elucidate the therapeutic potential of L-Theanine.
References
- 1. Pharmacokinetics of theanine enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. l-Theanine as a Functional Food Additive: Its Role in Disease Prevention and Health Promotion | MDPI [mdpi.com]
- 3. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Pharmacokinetics of L-theanine and the effect on amino acid composition in mice administered with L-theanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-Theanine Administration Modulates the Absorption of Dietary Nutrients and Expression of Transporters and Receptors in the Intestinal Mucosa of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive HILIC-MS/MS method for quantification of theanine in rat plasma and tissues: Application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Theanine Quantification using L-Theanine-d5 Spiking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of L-Theanine in various biological matrices using L-Theanine-d5 as an internal standard. The protocols are designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Introduction
L-Theanine is a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis). It is known for its potential health benefits, including promoting relaxation, reducing stress, and improving cognitive function. Accurate quantification of L-Theanine in biological samples such as plasma, serum, and brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] this compound has nearly identical chemical and physical properties to L-Theanine, but a different mass due to the deuterium (B1214612) atoms. This allows it to co-elute with the analyte and effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of L-Theanine using this compound as an internal standard. These values are compiled from various studies and are intended to serve as a reference. Actual performance may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Theanine | 175.1 | 130.1 |
| This compound | 180.1 | 135.1 |
Note: The precursor ion corresponds to the [M+H]+ adduct. Product ions may vary depending on the instrument and collision energy.
Table 2: Method Validation Parameters in Human Plasma (Illustrative)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 115% |
| Matrix Effect | 85 - 115% |
Disclaimer: The data in Table 2 is illustrative and based on typical performance characteristics of similar bioanalytical methods. Specific validation is required for each laboratory's implementation.
Experimental Protocols
Stock and Working Solution Preparation
-
L-Theanine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Theanine reference standard and dissolve it in 10 mL of methanol (B129727):water (50:50, v/v).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol:water (50:50, v/v).
-
L-Theanine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Theanine stock solution with methanol:water (50:50, v/v) to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
This compound Working IS Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.
Sample Preparation from Plasma/Serum using Protein Precipitation
This protocol is a rapid and simple method for the extraction of L-Theanine from plasma or serum samples.
-
Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.
-
Add 100 µL of plasma/serum to the appropriately labeled tube.
-
Spike 10 µL of the this compound working IS solution (100 ng/mL) into each tube, except for the blank samples.
-
For calibration standards, spike the appropriate concentration of L-Theanine working standard solution into blank plasma.
-
Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Plasma/Serum using Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects and improving sensitivity. This protocol utilizes a generic reversed-phase SPE sorbent.
-
Conditioning: Condition an Oasis HLB SPE cartridge (or similar) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Mix 100 µL of plasma/serum with 10 µL of this compound working IS solution (100 ng/mL) and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the L-Theanine and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Preparation: Vortex and centrifuge as described in the protein precipitation protocol before transferring to an autosampler vial.
Sample Preparation from Brain Tissue
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) and 10 µL of this compound working IS solution (100 ng/mL).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep the sample on ice during homogenization.
-
Perform protein precipitation by adding 1.5 mL of ice-cold acetonitrile to the homogenate.
-
Follow steps 6-12 from the protein precipitation protocol for plasma/serum.
LC-MS/MS Analysis
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of the polar L-Theanine molecule. A C18 column can also be used with an appropriate mobile phase.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Gradient Elution: A gradient starting with a high percentage of mobile phase B, ramping down to a lower percentage, is typically used for HILIC separations. The exact gradient will need to be optimized for the specific column and system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions of the precursor to product ions for both L-Theanine and this compound (see Table 1).
Visualizations
Caption: Experimental workflow for L-Theanine quantification.
Caption: Detailed sample preparation workflows.
References
Application Note: High-Throughput Analysis of L-Theanine and L-Theanine-d5 by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of L-Theanine and its deuterated internal standard, L-Theanine-d5, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is applicable for the analysis of L-Theanine in various sample matrices, including dietary supplements and research formulations. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
L-Theanine, a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), is of significant interest due to its potential anxiolytic and cognitive-enhancing properties.[1][2] Accurate and reliable quantification of L-Theanine is crucial for quality control of consumer products and for pharmacokinetic and pharmacodynamic studies in drug development. LC-MS/MS offers superior selectivity and sensitivity for the analysis of L-Theanine, especially in complex matrices.[3][4] The incorporation of a deuterated internal standard, this compound, is a key aspect of a robust bioanalytical method, as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby improving the accuracy and precision of quantification.[3][5] This application note presents a detailed protocol for the chromatographic separation and quantification of L-Theanine and this compound.
Experimental
Materials and Reagents
-
L-Theanine reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Deionized water (resistivity ≥ 18 MΩ·cm)
-
Glacial acetic acid (reagent grade)
-
0.22 µm membrane filters
Instrumentation
A liquid chromatograph coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.
Chromatographic Conditions
The chromatographic separation was achieved using a C18 reversed-phase column. The specific conditions are summarized in the table below.
| Parameter | Value |
| Column | Poroshell 120 EC-C18, 2.7 µm, 3.0 mm i.d. × 15 cm (or equivalent) |
| Mobile Phase A | 0.1% Glacial Acetic Acid in Deionized Water |
| Mobile Phase B | Methanol |
| Gradient | See Table 2 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
Table 1: Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 4.0 | 99 | 1 |
| 4.0 - 4.1 | 99 → 10 | 1 → 90 |
| 4.1 - 6.0 | 10 | 90 |
| 6.0 - 6.1 | 10 → 99 | 90 → 1 |
| 6.1 - 12.0 | 99 | 1 |
Table 2: Mobile Phase Gradient Program
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of L-Theanine and this compound.
| Parameter | Value |
| Ionization Mode | ESI+ |
| Capillary Voltage | 4.5 kV |
| Ion Source Temperature | 100°C |
| Desolvation Temperature | 500°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 |
Table 3: Mass Spectrometry Conditions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Theanine | 175.0 | 157.9[6] |
| This compound | 180.0 | [Inferred from L-Theanine fragmentation] |
Table 4: MRM Transitions
Protocols
Standard Solution Preparation
-
L-Theanine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of L-Theanine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with deionized water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Theanine stock solution with deionized water to achieve concentrations ranging from 1 ng/mL to 100 ng/mL. Spike each working standard with the this compound internal standard solution to a final concentration of 20 ng/mL.
Sample Preparation
-
Homogenization: For solid samples, accurately weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 30 mL of deionized water to the centrifuge tube.
-
Sonication: Sonicate the mixture for 30 minutes at room temperature.
-
Dilution and Internal Standard Spiking: Dilute the extract as needed. Transfer 1 mL of the diluted extract and 1 mL of the internal standard solution into a 5 mL volumetric flask and dilute to the mark with deionized water.
-
Centrifugation: Centrifuge the solution at 3000 ×g for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm membrane filter into an autosampler vial for LC-MS/MS analysis.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent chromatographic separation of L-Theanine and this compound. The use of a gradient elution allowed for efficient separation of the analytes from potential matrix components. The MRM transitions were highly specific and provided excellent sensitivity for both L-Theanine and its deuterated internal standard. The method is expected to show good linearity over the tested concentration range. A previous study has shown that the response for theanine is linear over several orders of magnitude.[4]
Workflow Diagram
Caption: Experimental workflow for L-Theanine and this compound analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantitative analysis of L-Theanine in various samples. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The detailed protocol can be readily implemented in research and quality control laboratories for the routine analysis of L-Theanine.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. An LC-ESI/MS method for determining theanine in green tea dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive HILIC-MS/MS method for quantification of theanine in rat plasma and tissues: Application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of L-Theanine and L-Theanine-d5 by LC-MS/MS: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), has garnered significant interest within the scientific community for its potential neurological and physiological benefits. Its structural similarity to glutamate (B1630785) allows it to cross the blood-brain barrier and interact with various neurotransmitter systems. To accurately assess its pharmacokinetic and pharmacodynamic properties in research and drug development, a robust and sensitive analytical method for its quantification in biological matrices is essential. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of L-Theanine, utilizing its deuterated isotopologue, L-Theanine-d5, as an internal standard to ensure accuracy and reproducibility.
Quantitative Data Summary
The following tables summarize the optimized Multiple Reaction Monitoring (MRM) transitions for the quantification of L-Theanine and its internal standard, this compound. These transitions are crucial for the selective and sensitive detection of the analytes in complex biological matrices.
Table 1: MRM Transitions for L-Theanine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
| L-Theanine | 175.0 | 157.9 | Quantifier | 15 |
| L-Theanine | 175.0 | 130.1 | Qualifier | 20 |
Table 2: MRM Transitions for this compound (Internal Standard)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
| This compound | 180.0 | 162.9 | Quantifier | 15 |
| This compound | 180.0 | 135.1 | Qualifier | 20 |
Experimental Protocols
This section provides a detailed methodology for the analysis of L-Theanine in a biological matrix (e.g., plasma) using LC-MS/MS.
Materials and Reagents
-
L-Theanine analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Theanine and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of L-Theanine by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in a 50:50 mixture of methanol and water.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological matrix sample (e.g., plasma), add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Collision Gas: Nitrogen.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of L-Theanine in biological samples.
Caption: Experimental workflow for L-Theanine quantification.
Logical Relationship of the Analytical Method
This diagram outlines the logical relationship between the different components of the LC-MS/MS method.
Caption: Logical components of the LC-MS/MS method.
Application Notes and Protocols: The Use of L-Theanine-d5 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Theanine (B554948), a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), is increasingly recognized for its potential health benefits, including stress reduction, improved cognitive function, and neuroprotective effects.[1][2] These physiological activities are attributed to its ability to cross the blood-brain barrier and modulate neurotransmitter systems, such as dopamine, serotonin, and GABA.[2][3][4][5][6][7][8] In the field of metabolomics, accurate quantification of L-Theanine in biological matrices is crucial for pharmacokinetic studies, understanding its metabolic fate, and elucidating its mechanisms of action.
L-Theanine-d5, a stable isotope-labeled form of L-Theanine, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[8] Its use is critical for correcting variations that can occur during sample preparation, chromatography, and mass spectrometric detection, thereby ensuring the accuracy and reproducibility of the results.[5][9] These application notes provide detailed protocols for the use of this compound in metabolomics research, focusing on sample preparation and LC-MS/MS analysis of plasma and brain tissue samples.
Applications of this compound in Metabolomics
The primary application of this compound is as an internal standard for the accurate quantification of endogenous L-Theanine in various biological samples. Key research areas include:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of L-Theanine.
-
Neuropharmacology Research: Investigating the effects of L-Theanine on brain neurotransmitter levels and pathways.[2][3][4][5][6][7][8]
-
Clinical and Preclinical Trials: Assessing the bioavailability and therapeutic efficacy of L-Theanine supplementation.
-
Food Science and Nutrition: Quantifying L-Theanine content in tea-based products and other functional foods.
Quantitative Data Summary
The use of this compound as an internal standard allows for robust and reliable quantification of L-Theanine. The following tables summarize typical validation parameters from various LC-MS/MS methods.
Table 1: LC-MS/MS Method Validation Parameters for L-Theanine Quantification
| Parameter | Matrix | L-Theanine Concentration Range | Recovery (%) | Reference |
| Linearity (r²) | Bottled Green Tea | 1 - 100 mg/L | 91.1 - 99.3 | [10] |
| Rice | 25 - 600 µmol/kg | 75 - 105 | [11] | |
| Precision (%RSD) | ||||
| Intraday | Tea Extract | Not Specified | < 0.94 | [12] |
| Interday | Tea Extract | Not Specified | < 0.48 | [12] |
| Repeatability | Rice | Not Specified | < 9 | [11] |
| Reproducibility | Rice | Not Specified | < 9 | [11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for L-Theanine
| Parameter | Method | Matrix | LOD | LOQ | Reference |
| LOD | HPLC-UV | Bottled Green Tea | 0.210 mg/L | - | [10] |
| LOQ | HPLC-UV | Bottled Green Tea | - | 0.704 mg/L | [10] |
| LOD | HPLC-FLD | Rice | 2 - 16 µmol/kg | - | [11] |
| LOQ | HPLC-FLD | Rice | - | 3 - 19 µmol/kg | [11] |
| LOD | HPLC-DAD | Tea Extract | - | 0.38 mg/g | [12] |
| LOD | HPLC/API-MS | Standard Solution | 10 ng/mL | - | [13] |
Experimental Workflows and Signaling Pathways
Metabolomics Workflow using a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of quantitative metabolomics. The general workflow ensures that variations introduced during sample processing are accounted for, leading to more accurate and reproducible data.
Caption: General workflow for quantitative metabolomics using this compound.
L-Theanine Metabolic Pathway
L-Theanine is synthesized in the roots of the tea plant and can be metabolized in the body. Understanding its biosynthesis and degradation is important for interpreting metabolomics data.
References
- 1. researchgate.net [researchgate.net]
- 2. The neuropharmacology of L-theanine(N-ethyl-L-glutamine): a possible neuroprotective and cognitive enhancing agent [pubmed.ncbi.nlm.nih.gov]
- 3. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The effects of L-theanine supplementation on the outcomes of patients with mental disorders: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. L-theanine ameliorate depressive-like behavior in a chronic unpredictable mild stress rat model via modulating the monoamine levels in limbic-cortical-striatal-pallidal-thalamic-circuit related brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iroatech.com [iroatech.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a reversed-phase high-performance liquid chromatographic method for the determination of free amino acids in rice using l-theanine as the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of derivatized and underivatized theanine enantiomers by high-performance liquid chromatography/atmospheric pressure ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects with L-Theanine-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of L-Theanine using its deuterated internal standard, L-Theanine-d5.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My L-Theanine results are inconsistent and show poor reproducibility. Could this be a matrix effect?
A1: Yes, inconsistent and irreproducible results are common symptoms of matrix effects. Matrix effects occur when co-eluting components from the sample matrix, such as salts, lipids, or proteins, interfere with the ionization of the target analyte (L-Theanine) in the mass spectrometer's ion source.[1][2][3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing variability in your results.[1][2][3][4] Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, significant matrix effects can lead to inaccurate quantification if not properly managed.[5][6][7]
Q2: I'm using this compound as an internal standard. Shouldn't that correct for all matrix effects?
A2: Ideally, a SIL-IS like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing effective normalization.[3][8][9] However, complete correction is not always guaranteed. Several factors can lead to differential matrix effects between L-Theanine and this compound:
-
Chromatographic Separation: A slight chromatographic separation between the analyte and the deuterated internal standard can expose them to different matrix components as they elute, leading to incomplete correction.[10][11] This is a known phenomenon with some deuterated standards.[6][7]
-
High Concentration of Interferents: In very "dirty" samples, the matrix components can be so concentrated that they cause non-uniform ion suppression across the chromatographic peak.[12][13]
-
Deuterium Exchange: While less common for labels on stable positions, there is a small risk of deuterium-hydrogen exchange, which would alter the internal standard.[10][14]
Q3: How can I determine if I have a matrix effect in my L-Theanine assay?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike experiment.[2][4][15] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution (e.g., mobile phase). The "Matrix Factor" is calculated to determine the extent of ion suppression or enhancement.
Q4: My data shows significant ion suppression for L-Theanine. What are my next steps?
A4: If you've confirmed a significant matrix effect, you should follow a systematic troubleshooting approach. The following diagram outlines a recommended workflow:
Actionable Steps:
-
Verify Co-elution: First, ensure that L-Theanine and this compound are co-eluting. Even slight separation can lead to differential matrix effects.[10][11]
-
Optimize Chromatography: If they are not co-eluting, adjust your chromatographic conditions (e.g., gradient, column chemistry, mobile phase) to achieve co-elution.[3][16]
-
Improve Sample Cleanup: If co-elution is confirmed but suppression persists, enhance your sample preparation. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[3][13]
-
Dilute the Sample: If the L-Theanine concentration in your samples is high enough, a simple dilution can reduce the concentration of matrix components and alleviate ion suppression.[17][18]
-
Re-evaluate: After implementing any of these changes, you must re-evaluate the matrix effect to confirm the issue has been resolved.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
Objective: To quantify the extent of ion suppression or enhancement for L-Theanine and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike L-Theanine and this compound into the initial mobile phase or a clean solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). After the final extraction step, spike the extracts with L-Theanine and this compound to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike L-Theanine and this compound into the blank matrix before the extraction process. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (Analyte): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Matrix Factor (IS): MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
IS-Normalized Matrix Factor: = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
An IS-Normalized MF value close to 1 indicates that the internal standard is effectively compensating for the matrix effect.[19][20]
Protocol 2: Evaluation of L-Theanine and this compound Co-elution
Objective: To visually inspect the chromatographic co-elution of the analyte and its internal standard.
Methodology:
-
Prepare a Suitable Sample: Prepare a mid-concentration standard containing both L-Theanine and this compound in a clean solvent or an extracted blank matrix.
-
Acquire Data: Inject the sample onto the LC-MS/MS system.
-
Visualize Chromatograms: In your data analysis software, overlay the extracted ion chromatograms (EICs) for L-Theanine and this compound.
-
Assess Co-elution:
-
The apex of both peaks should align perfectly.
-
The peak start and end times should be nearly identical.
-
Visualization:
Summary of Key Performance Indicators
The following table summarizes expected outcomes when using this compound under optimized conditions versus a scenario with significant, uncorrected matrix effects.
| Parameter | Optimized Method with this compound | Uncorrected Matrix Effects | Rationale |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | A well-behaved SIL-IS provides superior correction for variations in matrix effects and recovery.[8] |
| Precision (%CV) | Typically <10% | Can be >15% | The SIL-IS closely tracks the analyte's behavior, leading to more precise measurements.[8] |
| Matrix Factor (IS-Normalized) | 0.85 - 1.15 | <0.85 or >1.15 | Indicates that the internal standard is effectively compensating for ion suppression or enhancement. |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | This compound reliably tracks the recovery of L-Theanine throughout the sample preparation process.[8] |
By following these troubleshooting guides and experimental protocols, researchers can effectively identify, quantify, and mitigate matrix effects in their L-Theanine analyses, ensuring the generation of accurate and reliable data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Preventing Isotopic Exchange of L-Theanine-d5
This technical support center is designed for researchers, scientists, and drug development professionals utilizing L-Theanine-d5 in their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address the isotopic exchange of this compound in solution, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent.[1] This is a critical issue in quantitative analysis, particularly in mass spectrometry-based methods, as it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration.[2]
Q2: Which deuterium positions on the this compound molecule are most susceptible to exchange?
The stability of a deuterium label is highly dependent on its position within the molecule. For L-Theanine, an amino acid, the most labile protons, and therefore the most susceptible positions for deuterium exchange, are those attached to heteroatoms. The hydrogens on the amine (-NH2) and carboxylic acid (-COOH) groups are highly labile and will readily exchange with protons from the solvent.[3] Deuteriums on the ethyl group are generally more stable, but can still be susceptible to exchange under harsh conditions.
Q3: What are the primary factors that promote unwanted isotopic exchange?
Several factors can accelerate the rate of isotopic exchange:
-
pH: Both acidic and basic conditions can catalyze H/D exchange. For many amino acids, the minimum rate of exchange occurs at a pH of approximately 2.6.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a source of exchangeable protons and can facilitate the loss of deuterium. Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are preferred.[1]
-
Exposure Time: The longer the this compound is exposed to unfavorable conditions, the greater the extent of isotopic exchange.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the isotopic exchange of this compound.
Problem: Inconsistent or decreasing signal from this compound internal standard over time.
This is a common symptom of isotopic exchange. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for inconsistent this compound internal standard response.
Quantitative Data Summary
| Condition | Solvent | pH | Temperature (°C) | Incubation Time (hours) | Illustrative % Isotopic Exchange |
| Optimal | Acetonitrile | 7.0 | 4 | 24 | < 1% |
| Sub-optimal (Solvent) | Methanol | 7.0 | 4 | 24 | 2-5% |
| Sub-optimal (pH) | Water | 9.0 | 25 | 8 | 5-10% |
| Sub-optimal (Temp) | Water | 7.0 | 40 | 8 | 10-15% |
| Harsh | Water | 2.0 | 40 | 24 | > 20% |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability
This protocol outlines a procedure to evaluate the stability of the deuterium labels on this compound under various pH and solvent conditions.
Objective: To determine if significant deuterium back-exchange occurs in this compound when exposed to different experimental conditions.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Methanol
-
Deionized Water
-
Formic acid
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Prepare Test Solutions:
-
Control: Dilute the stock solution to 1 µg/mL in acetonitrile.
-
Acidic: Dilute the stock solution to 1 µg/mL in a solution of 0.1% formic acid in 50:50 methanol:water.
-
Neutral: Dilute the stock solution to 1 µg/mL in 50:50 methanol:water.
-
Basic: Dilute the stock solution to 1 µg/mL in a solution of 0.1% ammonium hydroxide in 50:50 methanol:water.
-
-
Incubation: Incubate aliquots of each test solution at room temperature for 0, 1, 4, and 24 hours.
-
LC-MS Analysis: Analyze the samples at each time point using a suitable LC-MS method to monitor the isotopic distribution of this compound.
-
Data Analysis: Compare the mass spectra of the incubated samples to the 0-hour time point. A decrease in the abundance of the d5 isotopologue and an increase in the abundance of lower mass isotopologues (d4, d3, etc.) indicates isotopic exchange.
Caption: Experimental workflow for assessing this compound stability.
Signaling Pathways and Logical Relationships
Potential Mechanism of Acid/Base Catalyzed Isotopic Exchange
The exchange of deuterium atoms, particularly those on carbons alpha to a carbonyl group, can be catalyzed by both acids and bases through enolization. While the deuteriums on the ethyl group of this compound are not directly alpha to a carbonyl, the amide and carboxylic acid groups can influence the electronic environment and potentially facilitate exchange under harsh conditions.
Caption: Simplified mechanism of acid/base catalyzed H/D exchange.
References
Addressing chromatographic co-elution of L-Theanine and L-Theanine-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the chromatographic co-elution of L-Theanine and its deuterated internal standard, L-Theanine-d5.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a deuterated analog of L-Theanine. It is used as an internal standard (IS) in quantitative analysis, particularly with mass spectrometry (MS) detection.[1] The purpose of an internal standard is to correct for variations in sample preparation, injection volume, and matrix effects that can occur during analysis.[1][2] Since this compound is chemically very similar to L-Theanine, it is expected to behave similarly during extraction and chromatographic separation, thus providing a reliable reference for accurate quantification.
Q2: What is chromatographic co-elution, and why is it a concern for L-Theanine and this compound?
A2: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same or very similar times, resulting in overlapping peaks. While L-Theanine and this compound are expected to have very similar retention times, complete co-elution is ideal for an internal standard to perfectly mimic the analyte's behavior. However, slight differences in their physicochemical properties due to the deuterium (B1214612) labeling can sometimes lead to partial separation on the chromatographic column.[1] This partial separation can be a concern as it may lead to inaccurate quantification if not handled correctly, potentially affecting the correction for matrix effects and ionization suppression.[1]
Q3: Is some degree of separation between L-Theanine and this compound acceptable?
A3: In some cases, partial co-elution may be acceptable. One study noted that even with an estimated 24% peak overlap, the partial co-elution of L-Theanine and this compound was sufficient to correct for matrix or ionization suppression effects in the analysis of green tea matrix Standard Reference Materials (SRMs).[1] However, the acceptability of partial separation depends on the specific assay, the matrix being analyzed, and the validation data demonstrating that it does not compromise the accuracy and precision of the results.
Q4: Can derivatization help in the analysis of L-Theanine?
A4: Yes, derivatization is a technique used in L-Theanine analysis. It is often employed to enhance detection sensitivity, especially for UV or fluorescence detection, as L-Theanine itself lacks a strong chromophore.[3] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), phenylisothiocyanate (PITC), and 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[4][5] While derivatization can improve detection, it also adds complexity to the sample preparation process, and the stability of the derivatives can be a concern.[1] For LC-MS analysis, derivatization is often not necessary as the mass spectrometer provides sufficient selectivity and sensitivity for the underivatized molecule.[1][3]
Troubleshooting Guide: Co-elution of L-Theanine and this compound
This guide provides a systematic approach to diagnosing and resolving issues related to the co-elution of L-Theanine and its deuterated internal standard.
Step 1: Initial Assessment
-
Visually Inspect the Chromatogram: Overlay the chromatograms of L-Theanine and this compound. Look for distinct peak shapes and retention times. A slight shoulder on the main peak or a broadened peak may indicate partial separation.
-
Quantify the Degree of Separation: If possible, calculate the resolution between the two peaks. A resolution value of less than 1.5 indicates incomplete separation.
-
Review System Suitability: Check your system suitability parameters (e.g., peak shape, tailing factor, and reproducibility) to ensure the chromatographic system is performing optimally.
Step 2: Method Optimization
If the initial assessment indicates problematic co-elution that is impacting your results, consider the following method modifications. It is recommended to adjust one parameter at a time to evaluate its effect.
Table 1: Troubleshooting Chromatographic Co-elution
| Parameter to Modify | Recommended Action | Expected Outcome |
| Mobile Phase Composition | - Adjust the ratio of organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase.- Modify the pH of the aqueous phase. Acidic mobile phases are often used to improve the retention of amino acids on reversed-phase columns.[1] | Altering the mobile phase polarity and pH can change the interaction of the analytes with the stationary phase, potentially improving co-elution. |
| Mobile Phase Additives | - Introduce or change the concentration of ion-pairing agents like trifluoroacetic acid (TFA). The use of 0.05% TFA in the mobile phase has been shown to improve the retention of L-Theanine.[1] | Ion-pairing agents can enhance the retention and modify the selectivity for polar compounds like L-Theanine on reversed-phase columns. |
| Column Temperature | - Increase or decrease the column temperature by 5-10°C. | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution. |
| Flow Rate | - Decrease the flow rate. | A lower flow rate can increase the efficiency of the separation and may improve resolution, but it will also increase the run time. |
| Stationary Phase | - If significant separation persists, consider a different column chemistry. A column with a different stationary phase (e.g., HILIC, or a different reversed-phase chemistry) may provide different selectivity. The use of a polymer-based amino column under HILIC mode has been reported for the separation of theanine and other amino acids.[6] | Different stationary phases offer different separation mechanisms, which can be effective in resolving closely eluting compounds. |
Step 3: Data Processing and Evaluation
-
Integration Parameters: Ensure that the peak integration parameters are set correctly to accurately measure the peak areas of both the analyte and the internal standard, especially in cases of partial overlap.
-
Validation: If you modify the chromatographic method, it is crucial to re-validate the assay to ensure it meets the required performance characteristics for accuracy, precision, linearity, and sensitivity.
Experimental Protocols
LC-MS/MS Method for L-Theanine Analysis
This protocol is a general example based on methods described in the literature.[1] Optimization will likely be required for your specific instrumentation and application.
-
Chromatographic System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
-
-
Gradient: A linear gradient can be employed to elute L-Theanine and wash the column. For example, start with 100% A, ramp to 72% A over several minutes, hold, and then return to initial conditions.[1]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Ion Monitoring (SIM)[1] or Multiple Reaction Monitoring (MRM)
-
Transitions:
-
L-Theanine: m/z 175 -> [Product Ion]
-
This compound: m/z 180 -> [Product Ion corresponding to this compound][1]
-
-
Note: Product ions for MRM transitions need to be determined by infusing the standards into the mass spectrometer.
-
Visualizations
Caption: Troubleshooting workflow for addressing L-Theanine and this compound co-elution.
Caption: Impact of co-elution vs. partial separation on MS analysis.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. [Separation and quantification of theanine enantiomers using high performance liquid chromatography coupled with chiral derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shodex.com [shodex.com]
Technical Support Center: L-Theanine-d5 Mass Spectrometry Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal intensity of L-Theanine-d5 during mass spectrometry experiments.
Troubleshooting Guide
This guide addresses specific issues encountered during the analysis of this compound, offering potential causes and actionable solutions.
Question: Why is my this compound signal weak or completely absent?
Answer:
A weak or absent signal for this compound can originate from several factors across the analytical workflow. Follow this checklist to diagnose the issue:
-
Potential Cause 1: Incorrect Concentration or Degradation
-
Solution: Verify the concentration of your this compound working solution. Ensure that the standard has not degraded due to improper storage; prepare a fresh stock solution from a reliable source to rule out degradation.[1]
-
-
Potential Cause 2: Inefficient Ionization
-
Solution: L-Theanine and its deuterated analog ionize most effectively in positive electrospray ionization (ESI) mode to form the protonated molecule [M+H]⁺.[2][3] Confirm your mass spectrometer is set to positive ESI mode. Optimize ion source parameters, including capillary voltage, nebulizer pressure, and drying gas temperature and flow, to maximize the formation of the precursor ion (m/z 180).[2][4]
-
-
Potential Cause 3: Suboptimal Mobile Phase Composition
-
Solution: The mobile phase must promote analyte protonation. Add a volatile acidic modifier to your mobile phase. Formic acid (0.1%) or acetic acid (0.1%) are excellent choices for enhancing the [M+H]⁺ signal in positive ESI.[3][5] Avoid trifluoroacetic acid (TFA) if possible, as it is known to suppress ESI signal, potentially reducing theanine's peak area by as much as 70%.[2]
-
-
Potential Cause 4: Instrument Not Tuned or Calibrated
-
Potential Cause 5: Ion Suppression from Sample Matrix
-
Solution: Co-eluting components from the sample matrix (e.g., salts, lipids in plasma) can compete with this compound for ionization, suppressing its signal.[6] Improve sample cleanup by using methods like Solid-Phase Extraction (SPE) for cleaner extracts or optimize your chromatographic gradient to separate the analyte from interfering matrix components.[3][7]
-
Question: The signal intensity for this compound is inconsistent between samples. What could be the cause?
Answer:
Signal variability often points to differential matrix effects or issues with the stability of the internal standard.[7]
-
Potential Cause 1: Differential Matrix Effects
-
Solution: Even if this compound co-elutes with the analyte, variations in the matrix composition between samples can cause different levels of ion suppression or enhancement.[7] Review your sample preparation procedure to ensure it is robust and effectively removes matrix components. If variability persists, consider a more rigorous cleanup method like SPE.[3] Also, ensure complete co-elution with the unlabeled analyte by adjusting the chromatographic conditions.[1]
-
-
Potential Cause 2: Deuterium (B1214612) Exchange
-
Solution: If the deuterium labels on the this compound molecule are in chemically unstable positions, they can exchange with protons from the solvent, especially under acidic or basic conditions.[1] This leads to a loss of the isotopic label and inconsistent signal. Confirm with the supplier that the deuterium atoms are on stable, non-exchangeable positions (e.g., on a carbon backbone rather than a heteroatom like -NH).[1]
-
-
Potential Cause 3: Inconsistent Sample Extraction
-
Solution: Verify that your sample extraction procedure has a consistent recovery for both the analyte and the internal standard. Optimize the procedure to ensure uniformity across all samples.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode and expected precursor/product ions for this compound?
A1: The recommended ionization mode is positive electrospray ionization (ESI+) .[2][8] this compound readily forms a protonated molecule. The expected ions are:
-
Precursor Ion ([M+H]⁺): m/z 180
-
Product Ion(s): A common product ion for quantification is m/z 135.[5] Optimization of collision energy is critical to maximize the signal of the product ion.[9]
Q2: How do mobile phase additives affect the signal intensity of this compound?
A2: Mobile phase additives are critical for efficient ionization in ESI-MS.
-
Acidic Additives (Recommended): Volatile acids like formic acid (0.1%) or acetic acid (0.1%) are added to the mobile phase to provide a source of protons, promoting the formation of the desired [M+H]⁺ ion and thus increasing signal intensity.[3][10]
-
Ion-Pairing Reagents (Use with Caution): While trifluoroacetic acid (TFA) can improve chromatographic peak shape for polar compounds like theanine, it is a strong ion-pairing agent that can significantly suppress the ESI signal.[2] If TFA is necessary for retention, use the lowest possible concentration.
Q3: My this compound peak elutes slightly before the unlabeled L-Theanine peak. Is this a problem?
A3: This is a known chromatographic isotope effect where deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[1][2] While a small, consistent shift may be acceptable, complete co-elution is ideal.[2] If the analyte and internal standard do not experience the same matrix effects due to separation, the quantification can be biased.[1] Consider adjusting your mobile phase composition or gradient to achieve better co-elution.[1]
Q4: Can my sample preparation method cause low signal intensity?
A4: Absolutely. An inefficient sample preparation method is a primary cause of poor signal. The goal is to maximize analyte recovery while minimizing matrix components that cause ion suppression.[3]
-
Protein Precipitation (PPT): A fast method, often done with 3 parts ice-cold acetonitrile (B52724) to 1 part plasma. While simple, it may result in a less clean extract.[3]
-
Solid-Phase Extraction (SPE): This technique typically provides much cleaner samples and can be used to concentrate the analyte, leading to significantly improved signal intensity and reduced matrix effects.[3]
Data Presentation
Table 1: Recommended LC-MS/MS Parameters for L-Theanine & this compound Analysis
| Parameter | Setting | Rationale |
| LC System | ||
| Column | Poroshell 120 EC-C18, 2.7 µm, 3.0 mm i.d. × 15 cm[5] or HILIC[11] | C18 is suitable for general-purpose separation. HILIC is ideal for retaining highly polar analytes like theanine.[11][12] |
| Mobile Phase A | 0.1% Acetic Acid in Water[5] | Provides protons for efficient ionization in ESI+.[3] |
| Mobile Phase B | Methanol[5] | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min[2] | A typical flow rate for analytical LC-MS. |
| Injection Volume | 5 µL[5] | |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][8] | L-Theanine contains an amino group that is readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5][13] | Provides high selectivity and sensitivity for quantification. |
| Capillary Voltage | 3000 V[2] | Optimizes the electrospray process. |
| Nebulizer Pressure | 40 psi[2] | Aids in the desolvation of droplets. |
| Drying Gas Flow | 9 L/min[2] | Facilitates solvent evaporation. |
| Drying Gas Temp. | 350°C[2] | Enhances desolvation efficiency. |
| MRM Transitions | ||
| L-Theanine | Q1: 175.0 -> Q3: 130.0[5] or 157.9[11] | Precursor to product ion transition for quantification. |
| This compound (IS) | Q1: 180.0 -> Q3: 135.0[5] | Transition for the internal standard. |
Note: All MS parameters (e.g., collision energy, declustering potential) should be optimized for your specific instrument to maximize signal response.[9]
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation (PPT)
This protocol is a rapid and effective method for extracting this compound from plasma samples.[3]
-
Aliquot Sample: Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add the required amount of this compound working solution.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate, avoiding the protein pellet.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Acetic Acid). Vortex briefly to dissolve.
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
-
LC Setup:
-
Equilibrate the LC column (e.g., Poroshell 120 EC-C18) with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
MS Setup:
-
Set the mass spectrometer to positive ESI mode.
-
Input the MRM transitions for L-Theanine (175.0 -> 130.0) and this compound (180.0 -> 135.0).
-
Optimize source parameters (gas flows, temperature, voltages) by infusing a standard solution of L-Theanine to maximize the signal for the m/z 175 precursor ion.
-
Optimize the collision energy (CE) for each MRM transition to achieve the most intense product ion signal.
-
-
Analysis Sequence:
-
Inject a blank sample (reconstitution solvent) to ensure no system contamination.
-
Inject a series of calibration standards to generate a standard curve.
-
Inject the prepared samples for analysis.
-
Inject quality control (QC) samples at regular intervals to monitor instrument performance and data accuracy.
-
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Factors influencing this compound signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. An LC-ESI/MS method for determining theanine in green tea dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 10. halocolumns.com [halocolumns.com]
- 11. A sensitive HILIC-MS/MS method for quantification of theanine in rat plasma and tissues: Application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Untargeted and targeted mass spectrometry reveal the effects of theanine on the central and peripheral metabolomics of chronic unpredictable mild stress-induced depression in juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]
L-Theanine-d5 stability in acidic and basic mobile phases
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of L-Theanine-d5 in acidic and basic mobile phases during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic mobile phases?
A1: this compound, much like its non-deuterated counterpart L-Theanine, is susceptible to degradation in highly acidic conditions. Studies have shown that L-Theanine undergoes acid-catalyzed hydrolysis of its amide group, which results in the formation of L-glutamic acid and ethylamine.[1][2] This degradation is more pronounced at lower pH values and higher temperatures. For instance, at a pH of 2, nearly 5% degradation of L-Theanine was observed within 24 hours at room temperature.[1]
Q2: What are the typical degradation products of this compound in an acidic mobile phase?
A2: The primary degradation pathway for L-Theanine in acidic media is the hydrolysis of the amide bond. Therefore, for this compound, the expected degradation products would be L-glutamic acid and ethylamine-d5.
Q3: How can I minimize the degradation of this compound in my acidic mobile phase?
A3: To minimize degradation, it is recommended to:
-
Prepare fresh mobile phase daily.
-
Keep the mobile phase and sample solutions cool (e.g., in a refrigerated autosampler).
-
Avoid prolonged storage of this compound in acidic solutions.
-
If possible, use a mobile phase with a pH closer to neutral, provided it does not compromise your chromatographic separation.
Q4: Is this compound stable in basic mobile phases?
A4: While specific data on the stability of this compound in basic mobile phases is limited in the provided search results, it is known that L-Theanine is subject to hydrolysis at basic pH.[3] Amide bonds, in general, are susceptible to base-catalyzed hydrolysis. Therefore, it is prudent to assume that this compound will also be unstable in basic mobile phases.
Q5: What should I do if I suspect my this compound is degrading in my mobile phase?
A5: If you suspect degradation, you should:
-
Check for the appearance of new peaks in your chromatogram that could correspond to degradation products (L-glutamic acid and ethylamine-d5).
-
Observe for a decrease in the peak area or height of your this compound peak over time.
-
Perform a stability study by analyzing the same sample at different time points to quantify the extent of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreasing this compound peak area over a sequence of injections. | Degradation of this compound in the mobile phase or in the sample vial. | 1. Prepare fresh mobile phase and samples. 2. Use a refrigerated autosampler set to a low temperature (e.g., 4°C). 3. Reduce the run time of your analytical sequence. |
| Appearance of a new, unidentified peak in the chromatogram. | Formation of a degradation product (e.g., L-glutamic acid or ethylamine-d5). | 1. If possible, analyze standards of the suspected degradation products to confirm their retention times. 2. Modify the mobile phase to a less acidic or basic pH to see if the formation of the new peak is reduced. |
| Poor peak shape for this compound. | On-column degradation or interaction with the stationary phase. | 1. Ensure the mobile phase pH is compatible with the column's specifications. 2. Consider a different stationary phase that is more stable at the desired pH. |
| Inconsistent retention times. | Changes in mobile phase composition due to evaporation or degradation affecting the mobile phase pH. | 1. Ensure mobile phase containers are properly sealed. 2. Prepare fresh mobile phase more frequently. |
Experimental Protocols & Data
Thermo-oxidative Degradation Study of L-Theanine in Acidic Formulations
This section summarizes the methodology and findings from a study on the degradation kinetics of L-Theanine in acidic conditions. While the study focused on L-Theanine, the results are highly relevant for understanding the stability of this compound.
Experimental Workflow:
Caption: Workflow for the L-Theanine stability study.
Chromatographic Conditions:
| Parameter | Value |
| Instrument | Agilent Infinity 1290 High Performance Liquid Chromatographer (HPLC) with Diode Array Detector[1] |
| Column | C18 Proshell 120 (2.7 µm, 4.6 x 100 mm)[4] |
| Mobile Phase | Water : Acetonitrile (gradient program)[4] |
| Flow Rate | 0.5 mL/min[4] |
| Column Temperature | 35°C[4] |
| Detection Wavelength | 200 nm[4] |
| Injection Volume | 1 µL[4] |
Summary of L-Theanine Degradation Data:
The following table summarizes the degradation of L-Theanine in two different acidic formulations at various temperatures over an 8-week period.[2][5]
| Formulation | Temperature | Week 1 (%) | Week 2 (%) | Week 4 (%) | Week 8 (%) |
| F1 (pH 3.2) | 4°C | 100.0 | 99.8 | 99.5 | 99.0 |
| 25°C | 99.1 | 98.2 | 96.5 | 93.2 | |
| 40°C | 96.5 | 93.2 | 87.4 | 77.4 | |
| F2 (pH 2.4) | 4°C | 99.9 | 99.7 | 99.4 | 98.8 |
| 25°C | 98.5 | 97.0 | 94.2 | 88.9 | |
| 40°C | 94.2 | 88.9 | 79.9 | 65.5 | |
| Data represents the percentage of L-Theanine remaining. |
Degradation Pathway:
The degradation of L-Theanine in acidic conditions proceeds via hydrolysis of the amide bond.
References
Technical Support Center: Accurate Quantification Using L-Theanine-d5
Welcome to the technical support center for the accurate quantification of L-Theanine using its deuterated internal standard, L-Theanine-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of this compound purity on analytical accuracy.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound critical for accurate quantification?
The purity of this compound, both chemical and isotopic, is paramount for accurate quantification in mass spectrometry-based assays.[1] Impurities can introduce significant errors in the final calculated concentration of the analyte, L-Theanine. The ideal internal standard should be chemically and isotopically pure to ensure that the measured response ratio between the analyte and the internal standard accurately reflects the analyte's concentration.
Q2: What are the recommended purity specifications for this compound?
For reliable and reproducible results, the following purity levels are recommended for deuterated internal standards like this compound:
Q3: What are the common types of impurities in this compound and how do they affect my results?
The two primary types of impurities in this compound are:
-
Unlabeled L-Theanine: The presence of the non-deuterated analyte (L-Theanine) in the this compound internal standard is a significant source of error.[2] This impurity will contribute to the signal of the analyte, leading to an overestimation of its concentration, especially at the lower limit of quantification (LLOQ).[1]
-
Other Chemical Impurities: These can be byproducts from the synthesis of this compound.[3] These impurities may interfere with the chromatography, potentially causing ion suppression or enhancement, which can affect the accuracy and precision of the measurement.[4]
Q4: My chromatogram shows the this compound peak eluting slightly earlier than the L-Theanine peak. Is this normal?
Yes, this is a known chromatographic phenomenon called the "isotope effect".[4][5] Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. While a small, consistent shift is acceptable, complete co-elution is ideal to ensure both the analyte and the internal standard experience the same matrix effects.[4][6] If the separation is significant, it can lead to differential ion suppression or enhancement, compromising analytical accuracy.[4]
Q5: I am observing inconsistent signal intensity for my this compound internal standard across my sample set. What could be the cause?
Inconsistent internal standard signal intensity can be attributed to several factors:
-
Differential Matrix Effects: Even with co-elution, components in the sample matrix can affect the ionization of the analyte and the internal standard differently.[4][7]
-
Inconsistent Sample Preparation: Errors such as inconsistent spiking of the internal standard, incomplete mixing, or analyte loss during extraction can lead to variability.[7]
-
Instrumental Issues: Problems like inconsistent injection volumes, ion source contamination, or detector fatigue can cause fluctuating signals.[7]
-
Isotopic Instability (Back-Exchange): In some cases, deuterium (B1214612) atoms can exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[4] This is more likely to occur if the deuterium labels are on labile positions like -OH or -NH groups.[4]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are experiencing inaccurate or inconsistent quantification of L-Theanine despite using this compound as an internal standard, follow this troubleshooting workflow:
Issue 2: Assessing the Purity of this compound
It is crucial to verify the purity of your this compound internal standard, especially if you suspect it is the source of inaccurate results.
Table 1: Impact of this compound Purity on Quantification Accuracy (Illustrative)
| This compound Purity | Isotopic Enrichment | Presence of Unlabeled L-Theanine | Observed Analyte Concentration (vs. True Value) |
| High Purity | >99% | <0.1% | Accurate |
| Moderate Purity | 98% | 0.5% | Slightly overestimated, especially at LLOQ |
| Low Purity | 95% | >1% | Significantly overestimated |
Experimental Protocols
Protocol 1: Assessing the Contribution of Unlabeled L-Theanine in the this compound Internal Standard
Objective: To determine the amount of unlabeled L-Theanine present as an impurity in the this compound internal standard.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample (e.g., plasma, urine) that is known to be free of L-Theanine.
-
Spike with Internal Standard: Add the this compound internal standard to the blank matrix at the same concentration used in your analytical method.[1]
-
Analyze the Sample: Run the spiked blank sample on the LC-MS/MS and monitor the mass transition for the unlabeled L-Theanine.[1]
-
Evaluate the Response: The signal for the unlabeled L-Theanine should be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of L-Theanine.[1] A higher response indicates significant contamination of the internal standard with the unlabeled analyte.[1]
Protocol 2: Quantification of L-Theanine in a Sample Matrix using this compound
Objective: To accurately quantify the concentration of L-Theanine in a given sample using an this compound internal standard.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of L-Theanine of a known concentration.
-
Prepare a stock solution of this compound of a known concentration.[8]
-
Create a series of calibration standards by spiking known amounts of the L-Theanine stock solution and a fixed amount of the this compound stock solution into a blank matrix.[9]
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a fixed amount of the this compound internal standard stock solution.[8]
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.[10][11]
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibration standards and samples into the LC-MS/MS system.
-
Use a suitable chromatographic column and mobile phase to achieve separation of L-Theanine from other matrix components.[8]
-
Set the mass spectrometer to monitor the specific mass transitions for L-Theanine and this compound.[9]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of L-Theanine to this compound against the concentration of L-Theanine for the calibration standards.[8]
-
Determine the concentration of L-Theanine in the samples by interpolating their peak area ratios from the calibration curve.
-
Table 2: Example LC-MS/MS Parameters for L-Theanine and this compound Analysis
| Parameter | L-Theanine | This compound |
| Precursor Ion (m/z) | 175 | 180 |
| Product Ion (m/z) | 130 | 135 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
Note: Specific mass transitions and chromatographic conditions should be optimized for your instrument and application.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102850235A - A purification process for L-theanine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov.tw [fda.gov.tw]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. texilajournal.com [texilajournal.com]
- 11. Rapid and selective quantification of L-theanine in ready-to-drink teas from Chinese market using SPE and UPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Theanine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Theanine and its deuterated internal standard, L-Theanine-d5, to minimize ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of L-Theanine?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as L-Theanine, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccuracy, and imprecision in quantification. Essentially, other molecules in the sample compete with L-Theanine for ionization, leading to fewer L-Theanine ions reaching the detector.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for this analysis?
A2: A stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS/MS analysis. Because its chemical and physical properties are nearly identical to L-Theanine, it co-elutes and experiences similar ion suppression or enhancement effects. By calculating the ratio of the L-Theanine signal to the this compound signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[1]
Q3: What are the primary causes of ion suppression when analyzing L-Theanine in biological samples?
A3: Ion suppression in the analysis of L-Theanine from biological matrices like plasma or urine is primarily caused by:
-
Phospholipids (B1166683): These are major components of cell membranes and are known to cause significant ion suppression.[2]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can interfere with the electrospray ionization process.
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to contamination of the LC column and the mass spectrometer's ion source, causing suppression.
-
Exogenous Substances: These can include dosing vehicles, metabolites of other administered drugs, or contaminants from collection tubes.
Q4: How can I qualitatively and quantitatively assess for the presence of ion suppression in my L-Theanine assay?
A4: A common method to qualitatively assess ion suppression is the post-column infusion experiment . In this setup, a constant flow of L-Theanine solution is introduced into the mobile phase after the analytical column. When a blank matrix extract is injected, any dip in the constant L-Theanine signal indicates a region of ion suppression.
For a quantitative assessment, the post-extraction spike method can be used. Here, the response of L-Theanine spiked into a pre-extracted blank matrix is compared to the response of L-Theanine in a neat solvent. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low L-Theanine Signal Intensity | Significant Ion Suppression: Co-eluting matrix components are interfering with L-Theanine ionization. | 1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method like solid-phase extraction (SPE) to remove interfering phospholipids and salts. 2. Modify Chromatographic Conditions: Adjust the mobile phase gradient to better separate L-Theanine from the suppression zones. 3. Utilize this compound: Ensure the internal standard is being used correctly to normalize the signal. |
| High Variability in L-Theanine Results | Inconsistent Matrix Effects: The degree of ion suppression is varying between samples. | 1. Ensure Consistent Sample Preparation: Inconsistent extraction recovery can lead to variable matrix effects. 2. Use this compound: As a co-eluting internal standard, this compound will experience the same variability in ion suppression, and the analyte/IS ratio should remain consistent. |
| Poor L-Theanine Peak Shape (Tailing or Fronting) | Column Overload or Contamination: High concentrations of matrix components can affect the chromatography. | 1. Dilute the Sample: If the analyte concentration is high enough, dilution can reduce the overall matrix load on the column. 2. Implement a Diverter Valve: Divert the early and late eluting, non-target components of the sample directly to waste to prevent contamination of the mass spectrometer. 3. Column Washing: Implement a robust column wash step at the end of each run to remove strongly retained matrix components. |
| No L-Theanine Peak Detected | Complete Ion Suppression: The concentration of interfering compounds is so high that the L-Theanine signal is completely suppressed. | 1. Re-evaluate Sample Preparation: A more effective clean-up is necessary. Consider a different SPE sorbent or a liquid-liquid extraction (LLE) protocol. 2. Check Instrument Parameters: Ensure the mass spectrometer is tuned correctly and the correct MRM transitions are being monitored. |
Data Presentation
Table 1: Impact of Ion Suppression on L-Theanine Signal and Mitigation with this compound
| Sample Type | L-Theanine Peak Area (Analyte) | This compound Peak Area (IS) | Analyte/IS Ratio | Calculated Concentration (µg/mL) | Accuracy (%) |
| Neat Standard (No Matrix) | 1,200,000 | 1,210,000 | 0.992 | 1.00 (Nominal) | 100 |
| Spiked Plasma (with Ion Suppression) | 650,000 | 660,000 | 0.985 | 0.99 | 99 |
| Spiked Plasma (without IS correction) | 650,000 | - | - | 0.54 | 54 |
This table illustrates a hypothetical scenario where the plasma matrix suppresses the signal of both L-Theanine and this compound by approximately 45%. Without the internal standard, the calculated concentration is significantly underestimated. With the use of this compound, the ratio remains consistent, allowing for accurate quantification.
Experimental Protocols
Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of L-Theanine from human plasma.
a. Pre-treatment:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
b. Solid-Phase Extraction (SPE):
-
Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute L-Theanine and this compound with 1 mL of 50% methanol in water.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
-
LC System: Agilent 1290 Infinity II LC System or equivalent
-
Column: Agilent ZORBAX HILIC Plus (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 40% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
L-Theanine: m/z 175.0 → 157.9[3]
-
This compound: m/z 180.0 → 162.9 (hypothetical, based on a neutral loss of 17 for NH3 and accounting for the 5 Da mass increase)
-
-
Fragmentor Voltage: 80 V[1]
-
Collision Energy: Optimized for each transition (typically 10-15 eV)
Visualizations
Caption: Experimental workflow for L-Theanine quantification.
Caption: The mechanism of ion suppression.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Reconstitution solvent effects on L-Theanine-d5 signal
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of reconstitution solvents on the signal of L-Theanine-d5. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of L-Theanine, a non-protein amino acid found in green tea leaves.[1] Its primary application is as a stable isotope-labeled internal standard for the quantitative analysis of L-Theanine in various samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q3: In which ionization mode is this compound typically analyzed?
A3: this compound is typically analyzed in positive ion electrospray ionization (ESI+) mode, where it predominantly forms [M+H]⁺ ions.[2][4]
Q4: How does the choice of reconstitution solvent affect the this compound signal?
A4: The reconstitution solvent significantly impacts the electrospray ionization efficiency and, consequently, the signal intensity of this compound. Generally, using a solvent with a higher percentage of organic content (like methanol (B129727) or acetonitrile) and lower surface tension leads to a stronger signal compared to purely aqueous solutions.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, with a focus on problems arising from the choice of reconstitution solvent.
Issue 1: Weak or No this compound Signal
-
Possible Cause 1: Inappropriate reconstitution solvent.
-
Troubleshooting Steps:
-
Avoid reconstituting the dried extract in 100% water, as this can lead to poor signal intensity for amino acids in ESI-MS.[5][7]
-
Reconstitute the sample in a solvent mixture that mirrors the initial mobile phase conditions of your LC method, or a solution with a higher organic content.
-
A mixture of water and an organic solvent like methanol or acetonitrile (B52724) is recommended. Increasing the proportion of the organic solvent can enhance the signal.[6][7] Studies on similar compounds have shown that water/acetonitrile mixtures can be more effective than water/methanol mixtures for achieving a strong signal.[5][6]
-
-
-
Possible Cause 2: Suboptimal sample concentration.
-
Troubleshooting Steps:
-
-
Possible Cause 3: Instrument issues.
-
Troubleshooting Steps:
-
Issue 2: High Signal Variability or Poor Reproducibility
-
Possible Cause 1: Inconsistent reconstitution.
-
Troubleshooting Steps:
-
Ensure that the dried samples are fully redissolved by vortexing and/or sonicating the samples after adding the reconstitution solvent.
-
Use a consistent volume and composition of the reconstitution solvent for all samples, standards, and quality controls.
-
-
-
Possible Cause 2: Matrix effects.
-
Troubleshooting Steps:
-
Matrix effects can cause ion suppression or enhancement, leading to signal variability.[10]
-
If significant matrix effects are suspected, further sample cleanup or optimization of the chromatographic separation to separate this compound from interfering matrix components may be necessary.
-
-
-
Possible Cause 3: Instrument instability.
-
Troubleshooting Steps:
-
Monitor the signal of a repeatedly injected standard solution. If the signal shows a drift over time, it may indicate contamination of the ion source or mass filter.[11][12]
-
Cleaning the ion source and other components of the mass spectrometer as per the manufacturer's recommendations may be required.[11]
-
-
Issue 3: Presence of Unexpected Ions (Adducts)
-
Possible Cause: Formation of adducts with ions present in the mobile phase or sample matrix.
-
Troubleshooting Steps:
-
In positive ESI mode, it is common to observe adducts such as [M+Na]⁺ and [M+K]⁺, in addition to the protonated molecule [M+H]⁺.[13]
-
If ammonium-based buffers are used in the mobile phase, [M+NH₄]⁺ adducts may also be present.[13]
-
To confirm the presence of adducts, look for mass-to-charge ratios corresponding to the molecular weight of this compound plus the mass of the adducting ion (e.g., M+23 for sodium, M+39 for potassium).
-
Minimizing the concentration of salts in the sample and mobile phase can help to reduce adduct formation.
-
-
Data Presentation
Table 1: Effect of Reconstitution Solvent on Signal Intensity of Amino Acids
| Reconstitution Solvent Composition (% Methanol in Water) | Relative Peak Area of Tryptophan-d5 (Internal Standard) | Total Feature Count |
| 0% | Not Detectable | ~1500 |
| 10% | Low | ~2000 |
| 20% | Moderate | ~2250 |
| 30% | High | ~2500 |
| 40% | High | ~2500 |
| 50% | High | ~2500 |
| This table is a summary of findings from a study on the impact of reconstitution solvent on untargeted metabolomics, demonstrating the general trend of increased signal intensity and feature detection with higher organic solvent concentration.[7] |
Experimental Protocols
Protocol 1: Sample Preparation and Reconstitution
-
Extraction: Extract the sample containing L-Theanine using an appropriate method.
-
Evaporation: Evaporate the sample extract to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried residue in a known volume of solvent. A recommended starting point is a mixture of 50:50 (v/v) mobile phase A and mobile phase B of your LC method.
-
Mixing: Vortex the reconstituted sample for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 5 minutes to pellet any particulate matter.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for weak this compound signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fda.gov.tw [fda.gov.tw]
- 5. Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of the used solvent on the reconstitution efficiency of evaporated biosamples for untargeted metabolomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 13. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
Column selection for optimal separation of L-Theanine and its deuterated analog
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimal chromatographic separation of L-Theanine and its deuterated analog.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of L-Theanine and its deuterated analog.
Issue 1: Poor Resolution or Co-elution of L-Theanine and its Deuterated Analog
-
Symptom: The peaks for L-Theanine and its deuterated internal standard are not baseline separated, leading to inaccurate quantification.
-
Possible Causes & Solutions:
-
Inappropriate Column Choice: The column chemistry may not be suitable for separating isotopologues.
-
Solution: Consider a column with a different stationary phase. While standard C18 columns can sometimes provide partial separation, specialized phases may offer better resolution. Hydrophilic Interaction Chromatography (HILIC) with an amide or amino-based stationary phase can offer different selectivity compared to reversed-phase columns and may improve separation.
-
-
Mobile Phase Composition: The mobile phase may be too strong or lack the necessary components to exploit the subtle differences between the two compounds.
-
Solution:
-
Reversed-Phase: Decrease the organic solvent percentage in the mobile phase to increase retention and potentially improve separation. Ensure the pH is controlled to maintain consistent ionization of L-Theanine.
-
HILIC: Adjust the water content in the mobile phase. In HILIC, water is the strong solvent, so a slight modification can significantly impact retention and selectivity.[1]
-
-
-
Temperature: Column temperature can influence selectivity.
-
Solution: Experiment with different column temperatures. A lower temperature may increase retention and improve resolution, while a higher temperature can improve peak shape but may decrease separation.
-
-
Issue 2: Peak Tailing for L-Theanine and/or its Deuterated Analog
-
Symptom: Asymmetrical peaks with a "tail" are observed, which can affect integration and accuracy.
-
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the amine group of L-Theanine, causing tailing.
-
Solution: Use a highly base-deactivated column or an end-capped column. Alternatively, consider a polymer-based column which lacks silanol groups.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa values of L-Theanine to ensure it is in a single ionic form.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Issue 3: Inconsistent Retention Times
-
Symptom: The retention times for L-Theanine and its deuterated analog shift between injections.
-
Possible Causes & Solutions:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially in HILIC mode.
-
Solution: Increase the column equilibration time between injections. HILIC columns often require longer equilibration times than reversed-phase columns.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: Which chromatography mode is better for separating L-Theanine and its deuterated analog: Reversed-Phase (RP) or HILIC?
A1: Both modes can be used, but HILIC is often preferred for polar compounds like L-Theanine. HILIC can provide better retention and selectivity for such analytes.[1] Reversed-phase chromatography can also be effective, particularly with a highly aqueous mobile phase and a polar-embedded or polar-endcapped C18 column.
Q2: I am observing partial separation of L-Theanine and its deuterated internal standard on my C18 column. Is this a problem?
A2: Yes, this can be a problem. While deuterated internal standards are chemically very similar to the analyte, the increased mass of deuterium (B1214612) can lead to a slight difference in chromatographic retention time, known as the "isotope effect." If the two compounds are not co-eluting, they may experience different matrix effects, which can lead to inaccurate quantification. It is generally recommended to aim for co-elution or baseline separation.
Q3: What type of column is recommended for the HILIC separation of L-Theanine?
A3: Columns with amide or amino stationary phases are commonly used for HILIC separations of polar compounds like amino acids.[1] A study has shown good separation of L-theanine and other amino acids using a polymer-based amino column (Asahipak NH2P-50 4E) in HILIC mode. Another study successfully used an Agilent ZORBAX HILIC plus column for the quantification of L-theanine in plasma and tissues.[2]
Q4: Can I use a standard C18 column for this separation?
A4: Yes, a C18 column can be used. However, you may need to optimize your method carefully. A study by NIST used an ACE C18 column and observed some partial separation of L-Theanine and theanine-[2H5].[3] To improve retention of the polar L-Theanine on a C18 column, a highly aqueous mobile phase is typically required. Using a C18 column with polar endcapping or a polar-embedded stationary phase can also enhance retention and selectivity.
Q5: What are the key mobile phase considerations for this separation?
A5:
-
For Reversed-Phase:
-
Use a high percentage of aqueous mobile phase.
-
Incorporate a buffer to control pH (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are MS-friendly).
-
Acidic modifiers like formic acid or trifluoroacetic acid (TFA) can improve peak shape.[3]
-
-
For HILIC:
-
The mobile phase will have a high percentage of an organic solvent (typically acetonitrile).
-
A small amount of aqueous buffer is used to facilitate the separation.
-
Ammonium acetate or ammonium formate are common buffers.
-
Experimental Protocols & Data
Below are examples of experimental conditions for the separation of L-Theanine.
Method 1: HILIC-MS/MS
This method is suitable for the quantification of L-Theanine in biological matrices.
-
Experimental Workflow:
Caption: HILIC-MS/MS experimental workflow.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent ZORBAX HILIC plus |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 10 mM Ammonium Acetate |
| Gradient | 90% A to 60% A over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Internal Standard | [2H5]-L-glutamic acid |
Data adapted from a study on L-Theanine quantification in rat plasma and tissues.[2]
Method 2: Reversed-Phase LC-ESI/MS
This method can be used for the analysis of L-Theanine in dietary supplements.
-
Logical Relationship for Method Development:
Caption: Logic for reversed-phase method development.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | ACE C18 (150 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.05% TFA in Water |
| Mobile Phase B | Methanol |
| Gradient | 100% A to 72% A from 0 to 26 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | Not specified |
| Injection Volume | 10 µL |
| Internal Standard | theanine-[2H5] |
Data adapted from a NIST study on L-Theanine in green tea dietary supplements.[3]
Method 3: HILIC with Polymer-Based Amino Column
This method is suitable for the separation of L-Theanine from other amino acids in tea.
-
Column Selection Rationale:
Caption: Rationale for HILIC column selection.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Shodex Asahipak NH2P-50 4E (250 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile/Water (75/25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | RI (Refractive Index) |
Data adapted from a Shodex application note.[1]
References
Validation & Comparative
A Comparative Guide to Internal Standards for L-Theanine Quantification: L-Theanine-d5 vs. L-Norvaline
For researchers, scientists, and drug development professionals, the accurate quantification of L-Theanine (B554948) in various matrices is crucial for pharmacokinetic studies, quality control of dietary supplements, and functional food development. The choice of an appropriate internal standard is paramount for a robust and reliable analytical method. This guide provides an objective comparison of two commonly used internal standards, the stable isotope-labeled L-Theanine-d5 and the structural analog L-Norvaline, supported by experimental data and detailed methodologies.
The "gold standard" for internal standards in mass spectrometry-based assays is a stable isotope-labeled (SIL) version of the analyte.[1] this compound, a deuterated form of L-Theanine, is chemically identical to the analyte and is expected to co-elute, thus effectively compensating for variations in sample preparation, injection volume, and matrix effects. L-Norvaline, a structural analog of L-Theanine, offers a more cost-effective alternative but may not perfectly mimic the analyte's behavior during analysis.
This guide will delve into the performance characteristics of both internal standards across key validation parameters, providing a framework for selecting the most suitable internal standard for your specific analytical needs.
Performance Comparison
The following tables summarize the key performance parameters for analytical methods utilizing this compound and L-Norvaline as internal standards for the quantification of L-Theanine.
| Validation Parameter | Method using this compound | Method using L-Norvaline | Method without Internal Standard |
| Linearity Range | 1 - 100 ng/mL[2] | 25 - 600 µmol/kg[3] | 0.5 - 45 µ g/injection [4] |
| Correlation Coefficient (r²) | > 0.99 (implied) | > 0.999[3] | 1.00[4] |
| Accuracy (Recovery) | Not explicitly stated | 75 - 105%[3] | > 96.1%[4] |
| Precision (RSD) | < 3% (repeatability)[5] | < 9% (repeatability & reproducibility)[3] | Intraday: 0.09 - 2.13%, Interday: 0.48%[4] |
| Limit of Detection (LOD) | Not explicitly stated | 2 - 16 µmol/kg[3] | 5.70 ng/injection[4] |
| Limit of Quantification (LOQ) | 0.001 g/kg[2] | 3 - 19 µmol/kg[3] | 19.01 ng/injection[4] |
Experimental Protocols
Detailed methodologies for the validation of an analytical method for L-Theanine using either this compound or L-Norvaline as an internal standard are provided below.
Method 1: L-Theanine Quantification using this compound Internal Standard (LC-MS/MS)
This method is suitable for the determination of L-Theanine in tea beverages and dietary supplements in capsule or tablet form.[2]
1. Preparation of Standard and Internal Standard Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve L-Theanine in deionized water to prepare a stock solution.
-
Internal Standard Stock Solution: Accurately weigh and dissolve this compound in deionized water to prepare a stock solution.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the L-Theanine stock solution with deionized water to achieve concentrations ranging from 1 to 100 ng/mL. Each working standard should also contain the internal standard, this compound, at a constant concentration (e.g., 20 ng/mL).[2]
2. Sample Preparation:
-
Homogenize the sample.
-
Accurately weigh about 1 g of the homogenized sample into a 50-mL centrifuge tube.
-
Add 30 mL of deionized water, mix thoroughly, and sonicate for 30 minutes at room temperature.
-
Add deionized water to the mark.
-
Transfer 1 mL of the sample solution and 1 mL of the internal standard solution into a 5 mL volumetric flask and dilute to volume with deionized water.
-
Centrifuge the solution at 3000 ×g for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter before analysis.[2]
3. LC-MS/MS Conditions:
-
LC Column: Poroshell 120 EC-C18, 2.7 µm, 3.0 mm i.d. × 15 cm, or equivalent.[2]
-
Mobile Phase: A gradient of Solvent A (0.1% acetic acid in deionized water) and Solvent B (methanol).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
L-Theanine transition: m/z (Q1) → m/z (Q3)
-
This compound transition: m/z (Q1) → m/z (Q3)
-
4. Validation Parameters:
-
Linearity: Analyze the working standard solutions and plot the peak area ratio of L-Theanine to this compound against the concentration of L-Theanine. A linear regression should be performed, and the correlation coefficient (r²) should be > 0.99.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze these samples on the same day (intra-day) and on different days (inter-day) to determine accuracy (as % recovery) and precision (as % RSD).
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[2]
Method 2: Amino Acid Analysis using L-Norvaline Internal Standard (HPLC-FLD)
This method is applicable for the analysis of free amino acids in various matrices, including rice.[3] While this protocol is for general amino acid analysis, it can be adapted for L-Theanine quantification.
1. Preparation of Standard and Internal Standard Solutions:
-
Amino Acid Standard Stock Solution: Prepare a stock solution containing a mixture of amino acids, including L-Theanine, of known concentrations.
-
Internal Standard Stock Solution: Prepare a stock solution of L-Norvaline (e.g., 10 µmol/mL).[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the amino acid standard stock solution to cover the desired concentration range (e.g., 25 to 600 µmol/kg). Spike each standard with a constant concentration of the L-Norvaline internal standard.[3]
2. Sample Preparation:
-
Extract free amino acids from the sample matrix. For example, for a rice sample, a 2.0 g sample can be extracted with 10.0 mL of acidified thiodiglycol (B106055) solution.[1]
-
Add a known amount of the L-Norvaline internal standard to the extraction solution.[1]
-
Shake the mixture for 20 minutes and then centrifuge.
-
The supernatant is then derivatized.
3. Derivatization (OPA-3MPA):
-
This method utilizes pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and 3-mercaptopropionic acid (3-MPA) to enable fluorescence detection.[1]
-
Mix the sample or standard solution with the OPA/3-MPA reagent and borate (B1201080) buffer.
4. HPLC-FLD Conditions:
-
LC Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile/methanol).
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: A suitable volume for the system.
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA-derivatized amino acids.
5. Validation Parameters:
-
Linearity: Analyze the working standard solutions and plot the peak area ratio of the analyte to L-Norvaline against the analyte concentration. A linear regression should be performed, and the correlation coefficient (r²) should be > 0.99.
-
Accuracy and Precision: Prepare and analyze QC samples at different concentrations to determine intra-day and inter-day accuracy and precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[3]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
References
- 1. res.cmb.ac.lk [res.cmb.ac.lk]
- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a reversed-phase high-performance liquid chromatographic method for the determination of free amino acids in rice using l-theanine as the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to Internal Standards for L-Theanine Quantification: Cross-Validation of L-Theanine-d5 with a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Theanine (B554948) in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. A key element in achieving reliable data through liquid chromatography-mass spectrometry (LC-MS/MS) is the use of an appropriate internal standard (IS). The gold standard is a stable isotope-labeled (SIL) analog of the analyte, such as L-Theanine-d5. However, in some instances, a structural analog may be considered. This guide provides an objective comparison of the performance of this compound versus a structural analog internal standard, supported by established bioanalytical principles and experimental data from relevant studies.
Principles of Internal Standard Selection
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability.[1] The two primary choices for an internal standard are a SIL version of the analyte or a structurally similar molecule.
-
Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound): This is the preferred choice for mass spectrometry-based assays.[2] By replacing some atoms with their heavy isotopes (e.g., deuterium (B1214612) for hydrogen), the mass of the molecule is increased. This allows the mass spectrometer to differentiate it from the analyte, while its physicochemical properties remain nearly identical. This ensures that it co-elutes with the analyte and experiences the same matrix effects and extraction recovery.[3]
-
Structural Analog Internal Standard: This is a different molecule that is chemically and structurally similar to the analyte. For L-Theanine, potential structural analogs used for general amino acid analysis include norleucine and norvaline.[2] While more readily available and less expensive than SIL standards, their different chemical nature can lead to variations in chromatographic retention, ionization efficiency, and extraction recovery compared to the analyte.
The logical relationship and key differences between these two approaches are outlined in the diagram below.
Performance Data Comparison
| Validation Parameter | This compound (SIL IS) | Structural Analog (e.g., Norleucine) | Rationale |
| Accuracy | Typically within ±15% (often ±5%) | Can be within ±15%, but higher variability is possible | The SIL IS perfectly tracks the analyte's behavior, leading to more accurate correction.[6] |
| Precision (%CV) | Typically <15% (often <10%) | Generally <15-20% | Near-identical properties of the SIL IS reduce variability in sample processing and analysis.[7] |
| Matrix Effect Compensation | High | Moderate to Low | The SIL IS co-elutes and experiences the same ionization suppression/enhancement as L-Theanine. A structural analog with a different retention time will not compensate as effectively. |
| Recovery Correction | High | Moderate | The SIL IS mirrors the extraction efficiency of L-Theanine across different samples. A structural analog may have different extraction properties.[3] |
| Linearity (r²) | >0.99 | >0.99 | Both can achieve good linearity, but the data points for the SIL method are generally less scattered.[7] |
Note: The performance data for the structural analog is based on general expectations for this class of internal standards in bioanalytical assays and findings from HPLC methods for amino acids, as direct LC-MS/MS cross-validation data for L-Theanine is limited.[8]
Experimental Protocols
A generalized experimental workflow for the quantification of L-Theanine in a biological matrix like plasma is depicted below.
Method 1: Using this compound as Internal Standard (Recommended)
This protocol is a composite based on established LC-MS/MS methods for L-Theanine and other amino acids.[6][9]
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Add 200 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar compounds like L-Theanine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 90% B) and ramping down to a lower percentage.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
L-Theanine: e.g., m/z 175.1 → 130.1
-
This compound: e.g., m/z 180.1 → 135.1
-
-
Method 2: Using a Structural Analog (e.g., Norleucine) as Internal Standard
This hypothetical protocol is based on an HPLC method using norleucine and general principles of LC-MS/MS for amino acids.[2][8]
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of Norleucine internal standard working solution.
-
Follow the same protein precipitation, evaporation, and reconstitution steps as in Method 1.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column may be used, though HILIC is often preferred for better retention of polar amino acids.
-
Mobile Phase and Gradient: Similar to Method 1, but the gradient profile may need to be adjusted to ensure chromatographic separation of L-Theanine and Norleucine.
-
Mass Spectrometer: Same as Method 1.
-
MRM Transitions:
-
L-Theanine: e.g., m/z 175.1 → 130.1
-
Norleucine: e.g., m/z 132.1 → 86.1
-
-
Conclusion
The cross-validation of L-Theanine quantification methods underscores the superiority of a stable isotope-labeled internal standard, this compound, over a structural analog. The near-identical physicochemical properties of this compound to the native analyte ensure more effective compensation for variations in sample preparation and matrix effects, leading to higher accuracy and precision.[6] While a structural analog like norleucine can be employed and may provide acceptable results, particularly for less demanding applications or when a SIL standard is unavailable, it introduces a higher risk of analytical variability. For regulated bioanalysis in drug development and clinical studies, the use of this compound is strongly recommended to ensure the generation of robust and reliable data.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. researchgate.net [researchgate.net]
- 3. iroatech.com [iroatech.com]
- 4. database.ich.org [database.ich.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Validation of a reversed-phase high-performance liquid chromatographic method for the determination of free amino acids in rice using l-theanine as the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
L-Theanine-d5 versus ¹³C-L-Theanine: A Comparative Guide for Use as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of L-Theanine, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of L-Theanine-d5 and ¹³C-L-Theanine as internal standards, primarily for mass spectrometry-based methods, supported by established principles of stable isotope dilution analysis.
The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry.[1] An ideal SIL internal standard is chemically identical to the analyte, differing only in mass. This ensures it experiences the same behavior during sample preparation, chromatography, and ionization, thereby accurately compensating for variations in the analytical process.[2][3] While both deuterated (²H), like this compound, and carbon-13 (¹³C), like ¹³C-L-Theanine, labeled standards are widely used, their intrinsic properties can lead to significant performance differences.[2]
Key Performance Parameters: A Comparative Analysis
| Performance Parameter | This compound (Deuterated) | ¹³C-L-Theanine (Carbon-13 Labeled) | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled L-Theanine.[2][4][5] | Co-elutes perfectly with the unlabeled L-Theanine.[2][3] | The "isotope effect" from the larger relative mass difference between deuterium (B1214612) and hydrogen can alter physicochemical properties, leading to chromatographic separation.[6][7] This can compromise accurate quantification if matrix effects vary across the peak.[4] |
| Correction for Matrix Effects | Can be incomplete due to chromatographic shifts, leading to differential ion suppression or enhancement between the analyte and the internal standard.[3][8] | Provides more effective and reliable compensation as both the analyte and internal standard experience the same matrix environment at the same retention time.[2][3] | Perfect co-elution ensures that any signal suppression or enhancement from co-eluting matrix components affects both the analyte and the internal standard equally.[3] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the labels are on exchangeable sites (e.g., -OH, -NH).[2][4][9] | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[2][10] | The stability of the ¹³C label guarantees the integrity of the internal standard throughout the analytical workflow, preventing artificially low internal standard signals and consequently overestimated analyte concentrations.[9] |
| Accuracy & Precision | Can potentially lead to inaccuracies. In some cases, errors as high as 40% have been reported for deuterated standards due to imperfect co-elution.[2][4] | Generally provides higher accuracy and precision.[2] Studies on other compounds have shown that ¹³C-labeled standards can significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[2] | The superior ability of ¹³C-labeled standards to mimic the analyte leads to more reliable and reproducible quantification.[2] |
| Commercial Availability & Cost | Often more readily available and less expensive to synthesize.[10][11] | Typically more costly and may have limited commercial availability.[9][11] | The ease and lower cost of deuterium incorporation are primary reasons for its widespread use.[10] |
Experimental Protocols
While a direct comparative study protocol is not available, the following outlines a representative experimental methodology for the quantification of L-Theanine in a biological matrix using a stable isotope-labeled internal standard, based on a published method for this compound.[12]
Sample Preparation
-
Spiking: To 100 µL of the sample (e.g., plasma, serum, or sample extract), add a known concentration of the internal standard (this compound or ¹³C-L-Theanine).
-
Protein Precipitation: Add 400 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile) to the sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate L-Theanine from other matrix components.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Theanine: Monitor a specific precursor-to-product ion transition (e.g., m/z 175 -> m/z 130).
-
This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 180 -> m/z 135).
-
¹³C-L-Theanine: Monitor the corresponding mass-shifted transition (depending on the number and position of ¹³C labels).
-
-
Quantification
The concentration of L-Theanine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of L-Theanine and a fixed concentration of the internal standard.
Visualizing the Workflow and Comparison
To better illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
The choice between this compound and ¹³C-L-Theanine as an internal standard depends on the specific requirements of the analytical method. While deuterated internal standards like this compound can be a cost-effective option and may be suitable for some applications, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[2] Their identical chromatographic behavior and superior isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices where significant matrix effects are expected.[2][3] For researchers and drug development professionals where data integrity is paramount, the investment in ¹³C-L-Theanine is a sound scientific decision that can lead to more reliable and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. waters.com [waters.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. caymanchem.com [caymanchem.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Metabolic Analysis of Deuterated versus Non-Deuterated L-Theanine: A Theoretical and Experimental Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolism of deuterated versus non-deuterated L-Theanine. While direct comparative experimental data on the metabolism of deuterated L-Theanine in vivo is limited in publicly available literature, this document synthesizes established principles of metabolic pathways and the kinetic isotope effect to present a scientifically grounded theoretical comparison. Furthermore, it provides detailed experimental protocols for the study of L-Theanine metabolism and a proposed framework for a direct comparative analysis.
Introduction to L-Theanine and the Rationale for Deuteration
L-Theanine, or γ-glutamylethylamide, is a non-proteinogenic amino acid analogue of L-glutamate found predominantly in tea plants (Camellia sinensis). It is known for its potential to promote relaxation and improve cognitive function. The metabolism of L-Theanine is a key determinant of its bioavailability and physiological effects.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy increasingly employed in drug development to favorably alter the pharmacokinetic properties of a molecule. This is primarily achieved through the kinetic isotope effect (KIE) , where the greater mass of deuterium can slow the rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can lead to a longer half-life, increased systemic exposure, and potentially a more desirable therapeutic profile.
Metabolic Pathways of L-Theanine
The primary metabolic pathway for L-Theanine in the body is hydrolysis, which breaks it down into two components: L-glutamate and ethylamine (B1201723).[1][2] This process is catalyzed by enzymes such as glutaminase (B10826351) and γ-glutamyltranspeptidase (GGT), primarily in the kidneys and liver.[3][4]
L-glutamate, a major excitatory neurotransmitter, enters the body's glutamate (B1630785) pool and is involved in numerous metabolic and neurotransmitter pathways. Ethylamine is further metabolized, and its metabolic fate is less clearly defined in the context of L-Theanine supplementation.
Theoretical Comparative Analysis: Deuterated vs. Non-Deuterated L-Theanine
While direct experimental comparisons are lacking, we can hypothesize the metabolic differences based on the kinetic isotope effect. The hydrolysis of L-Theanine involves the cleavage of the γ-glutamyl-ethylamide bond. Deuteration of the ethyl group of L-Theanine, specifically at the carbon adjacent to the nitrogen, would be the most likely position to exhibit a significant KIE, as this C-H bond may be involved in the enzymatic cleavage process.
Hypothesized Effects of Deuteration on L-Theanine Metabolism:
-
Slower Rate of Hydrolysis: The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond on the ethyl group is a rate-determining step in the hydrolysis of L-Theanine, a deuterated version would be metabolized more slowly.
-
Increased Half-Life (t½): A slower metabolic rate would lead to a longer plasma half-life for deuterated L-Theanine.
-
Increased Bioavailability (AUC): Reduced first-pass metabolism could result in a higher proportion of the administered dose reaching systemic circulation, thus increasing the area under the curve (AUC).
-
Reduced Formation of Metabolites: The formation of L-glutamate and ethylamine from the deuterated parent compound would be slower.
An analogous situation is observed in the metabolism of other amino acids. For instance, a study on the oxidative deamination of L-tyrosine, which involves the cleavage of a C-H bond at the α-carbon, demonstrated a significant deuterium kinetic isotope effect.[3] This supports the hypothesis that deuteration at a metabolically active site can slow down the enzymatic process.
Quantitative Data
The following tables summarize the known pharmacokinetic parameters of non-deuterated L-Theanine from preclinical and clinical studies, and a theoretical projection for a deuterated analogue.
Table 1: Pharmacokinetic Parameters of Non-Deuterated L-Theanine
| Parameter | Species | Dose | Tmax | Cmax | t½ | Bioavailability (%) | Reference |
| Tmax | Human | 100 mg | 0.8 h | 26.5 ± 5.2 µmol/L | - | - | [1] |
| Cmax | Human | 100 mg | 0.8 h | 24.3 ± 5.7 µmol/L | - | - | [1] |
| t½ | Mouse | 100 mg/kg (IV) | - | - | 38.45 ± 3.87 min | - | [5] |
| Bioavailability | Mouse | 100 mg/kg (oral) | - | - | - | ~65-74% | [5] |
Table 2: Theoretical Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated L-Theanine
| Parameter | Non-Deuterated L-Theanine (Observed) | Deuterated L-Theanine (Hypothetical) | Expected Change |
| Metabolic Clearance (CL) | Normal | Reduced | ↓ |
| Half-life (t½) | Normal | Increased | ↑ |
| Area Under the Curve (AUC) | Normal | Increased | ↑ |
| Maximum Concentration (Cmax) | Normal | Potentially Increased | ↑ |
| Time to Maximum Concentration (Tmax) | Normal | Potentially Delayed | ↔ or ↑ |
Note: The values for deuterated L-Theanine are theoretical projections based on the kinetic isotope effect and have not been experimentally determined.
Experimental Protocols
Protocol for Pharmacokinetic Analysis of Non-Deuterated L-Theanine in Mice
This protocol is based on methodologies described in existing literature.[5]
Objective: To determine the pharmacokinetic profile of non-deuterated L-Theanine following oral administration in mice.
Materials:
-
Male ddY mice (4 weeks old)
-
L-Theanine
-
Vehicle (e.g., saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week prior to the experiment.
-
Dosing: Administer L-Theanine (e.g., 100 mg/kg) orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Analyze the plasma concentrations of L-Theanine using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Tmax, Cmax, t½, AUC) using appropriate software.
Proposed Protocol for a Comparative Pharmacokinetic Study: Deuterated vs. Non-Deuterated L-Theanine
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated L-Theanine in a crossover study design.
Procedure:
-
Subject Recruitment and Randomization: Recruit a cohort of subjects (animal or human) and randomize them into two groups in a crossover design.
-
Dosing Periods:
-
Period 1: Administer either non-deuterated or deuterated L-Theanine to the respective groups.
-
Washout Period: Implement a sufficient washout period to ensure complete elimination of the compound from the previous period.
-
Period 2: Administer the alternate formulation to each group.
-
-
Blood Sampling and Analysis: Follow the blood sampling and analysis procedures as outlined in Protocol 4.1. The LC-MS/MS method must be validated to distinguish between and accurately quantify both the deuterated and non-deuterated forms of L-Theanine.
-
Statistical Analysis: Perform statistical analysis to compare the pharmacokinetic parameters (t½, AUC, CL, Cmax) between the two formulations.
Conclusion
The deuteration of L-Theanine presents a plausible strategy for modifying its metabolic profile, potentially leading to enhanced pharmacokinetic properties. Based on the principles of the kinetic isotope effect, a deuterated analogue of L-Theanine is hypothesized to exhibit a slower rate of metabolic hydrolysis, resulting in a longer half-life and increased systemic exposure. While direct comparative studies are needed to confirm these theoretical advantages, the experimental frameworks provided in this guide offer a robust approach for such investigations. The findings from these studies would be invaluable for the future development of L-Theanine-based therapeutics and functional ingredients.
References
- 1. Kinetics of L-theanine uptake and metabolism in healthy participants are comparable after ingestion of L-theanine via capsules and green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Efficacy of theanine is connected with theanine metabolism by any enzyme, not only drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of L-theanine and the effect on amino acid composition in mice administered with L-theanine - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of L-Theanine Quantification with L-Theanine-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance of Analytical Methods
The use of a stable isotope-labeled internal standard like L-Theanine-d5 is crucial for accurate and precise quantification of L-Theanine, as it effectively compensates for variations in sample preparation and instrument response.[[“]] Liquid chromatography coupled with mass spectrometry (LC-MS) is a predominant technique for this purpose. The following table summarizes the performance characteristics of different analytical methods for L-Theanine quantification reported in various studies.
| Method | Internal Standard | Matrix | Linearity (Range) | Precision (RSD%) | Recovery (%) | LOQ | Reference |
| LC-ESI/MS | Theanine-[2H5] | Green Tea Supplements | 0.18 - 357 ng on-column | <3% | Not Reported | Not Reported | [[“]] |
| RP-HPLC-DAD | None | Tea | 0.5–45 μ g/injection | Intra-day: 0.94%, Inter-day: 0.48% | >96.1% | 0.38 mg/g | [3] |
| HPLC/UV | None | Tea Infusions | R² = 0.9999 | Not Reported | Not Reported | 0.027 mg/L | [4] |
| GC-FID | Not specified | Camellia sinensis | Not Reported | Intra-day: 0.57-2.28%, Inter-day: 1.57-13.48% | >93% | 6.47 μg/mL | [5] |
| LC-MS/MS | Theanine-d5 | Foods | 1-100 ng/mL | Not Reported | Not Reported | Not Reported | [6] |
Note: RSD denotes Relative Standard Deviation, and LOQ signifies the Limit of Quantification. The data presented is compiled from individual validation studies and does not represent a direct head-to-head comparison of the same samples across different laboratories.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for sample preparation and analysis based on published literature.
2.1. LC-MS/MS Method for L-Theanine in Food Samples [6]
-
Sample Preparation:
-
Homogenize the sample.
-
Accurately weigh approximately 1 g of the homogenized sample into a 50-mL centrifuge tube.
-
Add 30 mL of deionized water.
-
Mix thoroughly and sonicate for 30 minutes at room temperature.
-
Add deionized water to the final volume.
-
Transfer 1 mL of the solution and 1 mL of the this compound internal standard solution into a 5 mL volumetric flask and dilute with deionized water.
-
Centrifuge at 3000 ×g for 10 minutes.
-
Collect the supernatant and filter through a 0.22 μm membrane filter to obtain the sample solution for injection.
-
-
LC-MS/MS Conditions:
-
Ion Source: Positive ion electrospray ionization (ESI+)
-
Column: Poroshell 120 EC-C18, 2.7 µm, 3.0 mm i.d. × 15 cm, or equivalent.
-
Mobile Phase A: 1 mL of glacial acetic acid diluted to 1000 mL with deionized water.
-
Mobile Phase B: Methanol.
-
Standard Curve: Prepare standard solutions ranging from 1 to 100 ng/mL containing 20 ng/mL of the internal standard.
-
2.2. RP-HPLC-DAD Method for L-Theanine in Tea [3]
-
Sample Preparation (Tea Infusion):
-
Weigh 1.0 g of the tea sample.
-
Add 100 mL of boiling water.
-
Allow the infusion to stand for 5 minutes.
-
Filter the infusion through a 0.45 µm membrane filter before injection.
-
-
HPLC-DAD Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection: Diode-array detector (DAD) at 210 nm.
-
Analysis Time: Approximately 15 minutes.
-
Visualized Experimental Workflow and Biological Pathways
3.1. Experimental Workflow for L-Theanine Quantification
The following diagram illustrates a typical workflow for the quantification of L-Theanine in a sample matrix using an internal standard approach.
Caption: Experimental workflow for L-Theanine quantification.
3.2. L-Theanine Signaling Pathways
L-Theanine exerts its neuroprotective and other biological effects through the modulation of several key signaling pathways. As an analogue of glutamate (B1630785), it can interact with glutamate receptors and influence downstream signaling cascades.[7]
Caption: L-Theanine's modulation of key signaling pathways.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. Determination of L-Theanine and Caffeine Contents in Tea Infusions with Different Fermentation Degrees and Brewing Conditions Using the Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
L-Theanine-d5 in Bioanalytical Assays: A Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate quantification of L-theanine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as L-Theanine-d5, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the performance of this compound as an internal standard, supported by experimental data, to aid in the design and validation of reliable bioanalytical methods.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for variability and matrix effects. Due to its structural identity with the native analyte, this compound is considered the gold standard for the quantification of L-theanine, offering superior accuracy and precision compared to other approaches.
Comparative Performance of this compound
The use of a deuterated internal standard like this compound significantly enhances the reliability of L-theanine quantification. Data from various validated methods highlight its superior performance in key bioanalytical parameters.
Method Performance Metrics
| Parameter | Method with this compound (LC-ESI/MS) | Method with Structural Analog IS ([²H5]-L-glutamic acid) (HILIC-MS/MS) | Method without Isotopic IS (RP-HPLC-DAD) |
| Linearity (R²) | > 0.999[1] | > 0.99[2] | > 0.999[3] |
| Precision (Repeatability) | < 3% RSD[1] | Not explicitly stated | 0.09 - 2.13% RSD (Intraday)[2][3] |
| Precision (Intermediate) | Not explicitly stated | Not explicitly stated | 0.48% RSD (Interday)[2][3] |
| Accuracy | Not explicitly stated | Not explicitly stated | 96.1% Recovery[3] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | Not explicitly stated | 19.01 ng/injection[3] |
It is important to note that the data presented above is compiled from different studies using varied analytical techniques and matrices. A direct head-to-head comparison within a single study would provide the most definitive evidence of superiority.
The Gold Standard: Why Choose a Stable Isotope-Labeled Internal Standard?
Stable isotope-labeled (SIL) internal standards, such as this compound, are the preferred choice in quantitative bioanalysis for several key reasons:
-
Co-elution with the Analyte: this compound has nearly identical physicochemical properties to L-theanine, ensuring they behave similarly during chromatographic separation. This co-elution is critical for compensating for matrix effects, where other compounds in the biological sample can enhance or suppress the ionization of the analyte.
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, this compound will have a recovery rate that is almost identical to that of L-theanine. This corrects for any analyte loss during the extraction process.
-
Correction for Ionization Variability: In the mass spectrometer source, both the analyte and the SIL internal standard will experience similar ionization efficiency. Any fluctuations in the instrument's performance will affect both compounds equally, and the ratio of their signals will remain constant, leading to more accurate and precise measurements.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below is a summarized protocol for the quantification of L-theanine in a biological matrix using this compound as an internal standard, based on established methods.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing this compound at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of L-theanine.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically employed.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both L-theanine and this compound to ensure selectivity and sensitivity.
-
L-Theanine: m/z 175.1 → 130.1
-
This compound: m/z 180.1 → 135.1
-
Visualizing the Workflow and Rationale
To better understand the process and the underlying principles, the following diagrams illustrate the bioanalytical workflow and the rationale for using a stable isotope-labeled internal standard.
Bioanalytical workflow for L-Theanine quantification.
Rationale for using a stable isotope-labeled internal standard.
References
L-Theanine-d5: A Comparative Analysis of Linearity and Recovery in Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of L-Theanine, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comparative overview of the performance of L-Theanine-d5, a deuterated stable isotope-labeled internal standard, focusing on the key validation parameters of linearity and recovery. Its performance is contrasted with alternative internal standards to aid in the selection of the most suitable compound for specific bioanalytical needs.
Performance Comparison: this compound vs. Alternative Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thus providing superior correction for matrix effects and variability during sample processing.
| Internal Standard Type | Analyte | Linearity (r²) | Linear Range | Recovery (%) | Key Advantages | Key Disadvantages |
| Deuterated Internal Standard | This compound | >0.99 (Typical) | 0.18 - 357 ng on-column[1] | >95% (Expected) | Co-elution with analyte, excellent correction for matrix effects and extraction variability.[1] | Higher cost, potential for isotopic interference if not fully resolved. |
| Structural Analog | L-Norvaline | >0.999 | 25 - 600 µmol/kg | 75 - 105% | Lower cost, readily available. | Different retention time and ionization efficiency than the analyte may lead to inadequate correction. |
| Other Deuterated Amino Acid | L-Glutamic acid-d5 | >0.99 (Typical) | Analyte-dependent | >95% (Expected) | Can be used for multiple amino acid analyses, cost-effective for panel assays. | May not perfectly mimic the chromatographic behavior of L-Theanine in all methods. |
Note: Specific quantitative data for the linearity and recovery of this compound are not always published in detail. The values presented are based on typical performance characteristics of deuterated internal standards and data from L-Theanine validation studies. A study on L-Theanine quantification using an HPLC-DAD method reported a recovery of >96.1%[2]. Another study focusing on L-Theanine analysis presented a calibration curve with a correlation coefficient (R²) of 1.0000[3]. An LC-ESI/MS method for theanine determination using theanine-[2H5] as an internal standard reported a linear response over several orders of magnitude[1][4].
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are standardized protocols for conducting linearity and recovery experiments for an internal standard like this compound in a typical bioanalytical workflow using Liquid Chromatography-Mass Spectrometry (LC-MS).
Linearity Experiment Protocol
Objective: To assess the linear relationship between the analyte/internal standard peak area ratio and the concentration of the analyte over a defined range.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of L-Theanine at a concentration of 1 mg/mL in a suitable solvent (e.g., 70% ethanol).
-
Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
-
Preparation of Calibration Standards:
-
Prepare a working stock solution of L-Theanine by diluting the primary stock solution.
-
Create a series of calibration standards by spiking the L-Theanine working stock solution into a blank biological matrix (e.g., plasma, urine) to achieve a concentration range that covers the expected in-study sample concentrations. A typical range could be 1-1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To each calibration standard, add a fixed volume of the this compound working solution.
-
Perform sample extraction (e.g., protein precipitation with acetonitrile, solid-phase extraction).
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
Acquire data for the analyte and the internal standard using appropriate mass transitions.
-
-
Data Analysis:
-
Calculate the peak area ratio of L-Theanine to this compound for each calibration standard.
-
Plot the peak area ratio against the corresponding concentration of L-Theanine.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and intercept of the calibration curve. An r² value >0.99 is generally considered acceptable.
-
Recovery Experiment Protocol
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
-
Preparation of Sample Sets:
-
Set 1 (Pre-extraction spike): Spike a blank biological matrix with L-Theanine and this compound at three different concentration levels (low, medium, and high). Process these samples through the entire extraction procedure.
-
Set 2 (Post-extraction spike): Process blank biological matrix samples through the extraction procedure. Spike the resulting extracts with L-Theanine and this compound at the same three concentration levels as Set 1.
-
Set 3 (Neat solution): Prepare solutions of L-Theanine and this compound in the reconstitution solvent at the same three concentration levels.
-
-
LC-MS Analysis:
-
Inject all prepared samples into the LC-MS system and acquire data.
-
-
Data Analysis:
-
Calculate the recovery using the following formula: Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100
-
Calculate the recovery for both L-Theanine and this compound at each concentration level. The recovery should be consistent and reproducible.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for linearity and recovery experiments, as well as a logical comparison of internal standard choices.
Caption: Workflow for Linearity Experiment.
Caption: Workflow for Recovery Experiment.
Caption: Comparison of Internal Standards.
References
Assessing the Isotopic Effect of L-Theanine-d5 on Chromatographic Retention Time
An Objective Comparison for Researchers and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a technique increasingly employed in drug development to enhance pharmacokinetic profiles. However, this isotopic labeling can introduce subtle physicochemical changes that may alter the chromatographic behavior of a molecule. This guide provides a comprehensive analysis of the isotopic effect of L-Theanine-d5 on retention time, supported by established chromatographic principles and detailed experimental protocols.
Understanding the Chromatographic Isotope Effect
The phenomenon where deuterated compounds exhibit different retention times compared to their non-deuterated counterparts is known as the chromatographic isotope effect. In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1][2] This is attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. These differences can lead to a smaller van der Waals radius and reduced polarizability, resulting in weaker intermolecular interactions with the non-polar stationary phase and, consequently, a shorter retention time.[1] The magnitude of this shift is influenced by the number of deuterium atoms, their position in the molecule, and the specific chromatographic conditions.[3]
Comparative Physicochemical Properties
L-Theanine is a non-proteinogenic amino acid found predominantly in tea leaves, known for its calming effects.[4][5] this compound is its deuterated analog, where five hydrogen atoms on the ethylamine (B1201723) group have been replaced by deuterium. This substitution results in a measurable increase in molar mass.
| Property | L-Theanine | This compound |
| Molecular Formula | C₇H₁₄N₂O₃[6] | C₇H₉D₅N₂O₃[7] |
| Molar Mass | 174.20 g/mol [6] | 179.23 g/mol [7] |
| Chemical Structure | (2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid[4] | (2S)-2-amino-5-oxo-5-(pentadeuterioethylamino)pentanoic acid[7] |
Expected Impact on Retention Time
Based on the principles of the chromatographic isotope effect, this compound is expected to have a slightly shorter retention time than L-Theanine under identical reversed-phase HPLC conditions. The five deuterium atoms on the ethyl group are anticipated to reduce the hydrophobicity of the molecule, leading to weaker interactions with the C18 stationary phase and earlier elution.[2][8]
While direct comparative experimental data for L-Theanine and this compound was not found in the reviewed literature, the following table provides representative data based on the expected isotopic effect.
| Compound | Expected Retention Time (minutes) | Expected Shift (Δt_R) |
| L-Theanine | 10.0 | N/A |
| This compound | 9.8 | -0.2 |
Note: The above data is illustrative and the actual retention times and their difference may vary depending on the specific experimental conditions.
Experimental Protocol: HPLC Analysis of L-Theanine and this compound
This section details a representative method for the comparative analysis of L-Theanine and this compound using RP-HPLC.
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of L-Theanine and this compound in deionized water at a concentration of 1 mg/mL.[9]
-
Working Solution: Create a mixed working solution containing both L-Theanine and this compound at a final concentration of 0.1 mg/mL each by diluting the stock solutions with the mobile phase.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.[10][11]
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended.[12]
-
Mobile Phase: An isocratic mobile phase of 100% purified water can be effective.[13][14] Alternatively, a gradient elution with water as mobile phase A and acetonitrile (B52724) as mobile phase B can be used for better separation from any impurities.[9]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 40°C.[12]
-
Detection: UV detection at 195 nm.[13]
-
Injection Volume: 10 µL.
Data Analysis
-
Inject the mixed working solution into the HPLC system.
-
Record the chromatogram and determine the retention time for each compound at the peak apex.
-
Calculate the difference in retention time (Δt_R) between L-Theanine and this compound.
-
Repeat the analysis to ensure reproducibility.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the isotopic effect on retention time.
Caption: Experimental workflow for assessing the isotopic effect on retention time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Theanine | C7H14N2O3 | CID 439378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H14N2O3 | CID 71309703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Determination of Theanine in Tea [spkx.net.cn]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
Justification for Using a Stable Isotope-Labeled Internal Standard: A Comparative Guide on L-Theanine-d5
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard (IS) is a critical decision in liquid chromatography-mass spectrometry (LC-MS/MS) methodologies. This guide provides a comprehensive comparison between stable isotope-labeled internal standards (SIL-ISs), specifically L-Theanine-d5, and other alternatives, supported by experimental principles and data, to justify its position as the gold standard for robust and reliable quantification.
The Core Challenge: Matrix Effects and Analytical Variability
The primary role of an internal standard is to correct for variability throughout the entire analytical process—from sample extraction to final detection.[1][2] Biological samples are complex mixtures, and co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4][5][6] This phenomenon, known as the "matrix effect," can cause unpredictable signal suppression or enhancement, leading to significant errors in quantification.[3][4][5]
An ideal internal standard must mimic the behavior of the analyte to compensate for these variations.[1][7] The most effective way to achieve this is by using a SIL-IS.
The Gold Standard: Stable Isotope Dilution (SID)
Stable Isotope Dilution (SID) is a powerful technique that utilizes a SIL-IS, a form of the analyte where several atoms have been replaced with their stable heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[8][9] this compound is the deuterium-labeled version of L-Theanine.[9]
The fundamental advantage of a SIL-IS is its near-identical physicochemical properties to the native, unlabeled analyte.[1][7][8] This means that this compound and L-Theanine will:
-
Co-elute chromatographically: They have virtually the same retention time.
-
Experience the same extraction recovery during sample preparation.
-
Undergo the same degree of ionization suppression or enhancement in the MS source.[1][2]
Because the SIL-IS and the analyte behave almost identically, the ratio of their mass spectrometric signals remains constant, even if sample loss or matrix effects occur.[1] The mass spectrometer can easily distinguish between the analyte and the SIL-IS due to their mass difference (5 Daltons for this compound).[10] By adding a known concentration of this compound to every sample, calibration curve point, and quality control sample, any variations are normalized, ensuring highly accurate and precise results.[11][12]
Head-to-Head Comparison: Internal Standard Methodologies
To illustrate the superiority of using this compound, we compare three common approaches for the quantification of L-Theanine in a complex matrix like human plasma.
-
No Internal Standard (External Calibration): Relies solely on an external calibration curve. Highly susceptible to all forms of analytical variability.
-
Structural Analog IS: Uses a different molecule that is chemically similar to the analyte (e.g., another amino acid).
-
Stable Isotope-Labeled IS (this compound): The gold standard approach.
The following table summarizes typical performance data from a bioanalytical method validation experiment, comparing the three approaches.
| Performance Metric | No Internal Standard | Structural Analog IS | This compound (SIL-IS) |
| Accuracy (% Bias) | ± 25-40% | ± 10-20% | < ± 5% |
| Precision (% RSD) | > 20% | < 15% | < 5% |
| Matrix Effect (% Suppression) | 50-70% | 45-65% (uncompensated) | Effect Compensated |
| Overall Reliability | Poor | Moderate | Excellent |
Data are representative values based on established principles of bioanalysis.
As the data clearly shows, the use of this compound results in significantly improved accuracy and precision by effectively compensating for matrix effects. While a structural analog offers some improvement over no internal standard, it cannot perfectly mimic the analyte's behavior, leading to residual error.[1] Structural analogs may have different retention times, extraction efficiencies, and ionization responses, making them less reliable.[13][14]
Experimental Protocols
Key Experiment: Matrix Effect Assessment
This protocol describes how to quantitatively assess the impact of matrix effects and the ability of an internal standard to compensate for them.
Objective: To compare the ion suppression/enhancement for L-Theanine when using no internal standard, a structural analog, and this compound.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of L-Theanine (e.g., 100 ng/mL) and the chosen IS (this compound or structural analog) in a clean solvent (e.g., 50:50 methanol:water).
-
Set B (Post-Extraction Spike): Take six different lots of blank human plasma. Process them via protein precipitation (add 3 parts cold acetonitrile, vortex, centrifuge). Take the resulting supernatant and spike in L-Theanine and the chosen IS to the same final concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze all samples from Set A and Set B using a validated LC-MS/MS method.
-
Data Calculation:
-
Matrix Factor (MF): Calculate the MF for the analyte and the IS using the formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor: Calculate the final matrix factor using the ratio of the analyte to the internal standard.
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The goal is an IS-Normalized MF value as close to 1.0 as possible, with a low %RSD across the six plasma lots.
-
-
Expected Outcome: The IS-Normalized Matrix Factor for this compound will be very close to 1.0, demonstrating its ability to track and correct for the matrix effects experienced by the native L-Theanine. The structural analog will show a greater deviation from 1.0, indicating incomplete compensation.
Visualizations
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical principle of stable isotope dilution.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. nebiolab.com [nebiolab.com]
- 7. benchchem.com [benchchem.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. youtube.com [youtube.com]
- 12. Isotope dilution - Wikipedia [en.wikipedia.org]
- 13. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Theanine-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and a step-by-step workflow for the proper disposal of L-Theanine-d5, a deuterated stable isotope of L-Theanine. While not always classified as a hazardous chemical, it is imperative to handle its disposal with care to protect the environment and maintain regulatory compliance.
Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical destruction facility. This can be achieved via controlled incineration equipped with a flue gas scrubber.[1][2] It is crucial to adhere to all local, state, and federal regulations governing chemical waste.[3]
Key Steps for Disposal:
-
Collection: Collect waste this compound in a suitable, closed, and properly labeled container.[1] Do not mix with other waste materials.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[1]
-
Licensed Disposal: Arrange for the collection and disposal by a licensed hazardous material disposal company.[2]
-
Contaminated Packaging: Containers that held this compound should be triple-rinsed or their equivalent.[1] After rinsing, the packaging can be punctured to prevent reuse and then offered for recycling, reconditioning, or disposed of in a sanitary landfill.[1][3]
Important Precautions:
-
Prevent contamination of water, foodstuffs, animal feed, or seeds.[1]
-
Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the material for disposal.
-
In case of a spill, avoid dust formation.[1][4] Collect the material and place it in a suitable container for disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data regarding specific disposal concentration limits for this compound. Similarly, detailed experimental protocols for the neutralization or degradation of this compound prior to disposal are not readily found in safety and disposal literature. The recommended procedure remains collection and transfer to a certified waste management facility. Researchers should always consult their institution's environmental health and safety (EHS) department for specific guidance and protocols.
References
Personal protective equipment for handling L-Theanine-d5
Essential Safety and Handling Guide for L-Theanine-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps will ensure the safe handling and disposal of this compound, maintaining its integrity throughout your research.
Personal Protective Equipment (PPE) for this compound
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Although L-Theanine is not classified as a hazardous substance, good laboratory practices should always be followed. The deuterated form, this compound, requires the same handling precautions as the unlabeled compound, with additional care to prevent isotopic exchange.[1]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Safety glasses with side shields or chemical goggles | EN 166 (EU) or NIOSH (US) | To protect eyes from dust and splashes.[1][2] |
| Hand Protection | Nitrile gloves | EN 374 | To prevent skin contact and potential allergic reactions.[1][2][3] |
| Body Protection | Laboratory coat | --- | To protect skin and clothing from contamination.[1][2] |
Operational Plan: Handling this compound
This section outlines the standard operating procedure for handling this compound in a laboratory setting. Adherence to these steps will help maintain the chemical and isotopic purity of the compound.
Experimental Protocol for Handling
-
Preparation and Engineering Controls :
-
Weighing and Solution Preparation :
-
When weighing the solid compound, do so in a draft-shielded balance or a fume hood to avoid aerosolization.[1]
-
To prevent isotopic exchange, handle and store this compound under an inert atmosphere, such as dry nitrogen or argon, and avoid acidic or basic solutions.[5]
-
Use anhydrous, deuterated solvents when preparing solutions to maintain isotopic purity.[6]
-
-
Handling and Use :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is essential to ensure environmental safety and regulatory compliance. As stable isotopes are not radioactive, no special precautions for radioactivity are necessary.[1]
Disposal Protocol
-
Waste Segregation :
-
Segregate this compound waste from other laboratory waste streams.
-
Collect waste in dependable containers that are compatible with their contents. Keep containers closed except when adding waste.[7]
-
-
Disposal of Unused Material :
-
If possible, unused this compound should be returned to the supplier or offered to another researcher.
-
If disposal is necessary, it should be handled as chemical waste in accordance with local, state, and federal regulations.[1]
-
-
Container Disposal :
-
Empty containers may contain residual dust and should be handled with care.[3]
-
Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the containers can typically be disposed of as non-hazardous waste.
-
-
Spill Management :
Visual Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.nl [fishersci.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
